Bevenopran
Descripción
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
Structure
3D Structure
Propiedades
IUPAC Name |
5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCYVRNZWGUXNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217963 | |
| Record name | Bevenopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676500-67-7 | |
| Record name | 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676500-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevenopran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevenopran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12464 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bevenopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEVENOPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bevenopran: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind its development was to counteract the constipating effects of opioids in the gastrointestinal tract without compromising their analgesic effects in the central nervous system (CNS). This compound also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued (B1498344). This guide provides a detailed examination of its mechanism of action based on available data, outlines typical experimental protocols for its characterization, and presents its known clinical development trajectory.
Core Mechanism of Action: Peripherally Restricted Mu-Opioid Receptor Antagonism
This compound functions as a competitive antagonist at µ-opioid receptors located in the periphery, particularly within the enteric nervous system of the gastrointestinal tract. Opioids induce constipation by binding to these receptors, which leads to decreased gut motility, increased fluid absorption, and reduced intestinal secretions. By blocking the binding of opioid agonists to these peripheral µ-opioid receptors, this compound was designed to reverse these effects and restore normal bowel function.
A key feature of this compound is its peripheral restriction. The molecule is designed to have limited ability to cross the blood-brain barrier. This selectivity is crucial for its therapeutic application, as it allows the drug to counteract the peripheral side effects of opioids without interfering with their centrally-mediated pain relief. The precise molecular attributes that confer this peripheral restriction are not extensively detailed in publicly available literature but are generally achieved through modifications that increase polarity or molecular size.
While its primary target is the µ-opioid receptor, this compound is also reported to have activity at the δ-opioid receptor.[1] The contribution of its interaction with δ-opioid receptors to its overall pharmacological profile in the context of OIC has not been fully elucidated in the available resources.
Receptor Binding and Functional Activity
Data Presentation
Table 1: Representative Opioid Receptor Binding Affinity Profile
| Receptor Subtype | Radioligand | Tissue/Cell Source | This compound Ki (nM) |
| Mu (µ) | [3H]-DAMGO | Recombinant CHO-K1 cells expressing human µ-opioid receptor | Data not available |
| Delta (δ) | [3H]-Naltrindole | Recombinant CHO-K1 cells expressing human δ-opioid receptor | Data not available |
| Kappa (κ) | [3H]-U69,593 | Recombinant CHO-K1 cells expressing human κ-opioid receptor | Data not available |
Note: The above table represents a typical format for presenting binding affinity data. Specific values for this compound are not publicly available.
Table 2: Representative Functional Antagonist Activity
| Assay Type | Receptor Subtype | Agonist | Measured Effect | This compound IC50/EC50 (nM) |
| [35S]GTPγS Binding | Mu (µ) | DAMGO | Inhibition of agonist-stimulated [35S]GTPγS binding | Data not available |
| cAMP Inhibition | Mu (µ) | Morphine | Reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation | Data not available |
Note: This table illustrates a standard presentation for functional antagonism data. Specific values for this compound are not publicly available.
Signaling Pathways
This compound, as a µ-opioid receptor antagonist, prevents the downstream signaling cascades typically initiated by opioid agonists. In the enteric nervous system, opioid agonists binding to the µ-opioid receptor (a G-protein coupled receptor) lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This ultimately results in decreased neuronal excitability and reduced neurotransmitter release, leading to decreased peristalsis. This compound blocks the initial binding of the agonist, thereby preventing these downstream effects.
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are proprietary. However, the following represents standard methodologies for the key assays used to characterize a compound like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO-K1) expressing the human µ-opioid receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated in the assay buffer with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO for the µ-receptor) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.
Protocol:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.
-
Assay Buffer: The buffer will typically contain GDP to ensure the G-proteins are in an inactive state at baseline.
-
Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable analog of GTP), a fixed concentration of an opioid agonist (to stimulate G-protein activation), and varying concentrations of the antagonist (this compound).
-
Separation and Quantification: Similar to the binding assay, bound [35S]GTPγS is separated by filtration and quantified.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined, which reflects its functional antagonist potency.
Pharmacokinetics
Specific pharmacokinetic parameters for this compound in humans are not publicly available. A Phase I clinical trial (NCT02508740) was designed to characterize its pharmacokinetics in subjects with varying degrees of renal impairment, but the results are not published. The table below outlines the key parameters that would have been determined.
Table 3: Key Human Pharmacokinetic Parameters (Hypothetical)
| Parameter | Description | This compound Value |
| Tmax | Time to reach maximum plasma concentration | Data not available |
| Cmax | Maximum plasma concentration | Data not available |
| AUC | Area under the plasma concentration-time curve | Data not available |
| t1/2 | Elimination half-life | Data not available |
| Bioavailability | Fraction of administered dose reaching systemic circulation | Data not available |
| Protein Binding | Percentage of drug bound to plasma proteins | Data not available |
Note: This table lists the standard pharmacokinetic parameters. Specific values for this compound are not publicly available.
Clinical Development and Discontinuation
This compound progressed to a large Phase III clinical trial program known as ASCENT for the treatment of OIC in patients with chronic non-cancer pain. This program included multiple efficacy studies and a long-term safety study. The planned oral dose in these trials was 0.25 mg twice daily. Despite reaching this late stage of development, the program was discontinued. The specific reasons for the discontinuation have not been detailed in the available public information.
Conclusion
This compound is a peripherally acting µ-opioid receptor antagonist with additional activity at δ-opioid receptors, designed to treat opioid-induced constipation without affecting central analgesia. While its development was halted in the late stages, its mechanism of action represents a targeted approach to managing a significant side effect of opioid therapy. The lack of publicly available, detailed quantitative preclinical and clinical data limits a complete understanding of its pharmacological profile. The information presented in this guide is based on the available scientific literature and public domain data.
References
Bevenopran: A Technical Whitepaper on a Peripherally Acting Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu-opioid receptor (MOR) antagonist that was under clinical development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2] The drug progressed to Phase III clinical trials before its development was discontinued (B1498344).[3] This document provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic information on this compound, details the experimental methodologies relevant to its study, and visualizes the key signaling pathways involved in its mechanism of action. While specific quantitative data for this compound remains largely proprietary and unpublished due to its discontinued development, this guide serves as a technical resource on its core pharmacological principles.
Introduction
Opioid analgesics are mainstays in the management of moderate to severe pain. However, their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC), which results from the activation of mu-opioid receptors in the gastrointestinal tract. Peripherally acting mu-opioid receptor antagonists (PAMORAs) represent a therapeutic strategy to mitigate OIC without compromising centrally mediated analgesia. This compound was developed as a PAMORA to selectively block opioid receptors in the periphery, thereby restoring normal bowel function in patients on chronic opioid therapy.
Pharmacodynamics
This compound is a peripherally acting antagonist of the mu-opioid receptor and also exhibits activity at the delta-opioid receptor. Its primary mechanism of action is the competitive inhibition of opioid binding to MORs in the gastrointestinal tract, thereby mitigating the constipating effects of opioid analgesics.
Receptor Binding Affinity
Specific quantitative receptor binding affinity data (e.g., Kᵢ values) for this compound at the mu, delta, and kappa opioid receptors are not publicly available. Preclinical studies would have been conducted to determine these values and establish the drug's selectivity profile. The table below is a template illustrating how such data would be presented.
| Receptor Subtype | Radioligand | Kᵢ (nM) | Source |
| Mu (μ) | [³H]DAMGO | Data not available | Preclinical Studies |
| Delta (δ) | [³H]Naltrindole | Data not available | Preclinical Studies |
| Kappa (κ) | [³H]U-69,593 | Data not available | Preclinical Studies |
Signaling Pathways
The antagonism of the mu-opioid receptor by this compound prevents the downstream signaling cascades initiated by opioid agonists. In the gut, opioid binding to MORs on enteric neurons leads to an inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequent alterations in ion channel function, which collectively decrease neuronal excitability and neurotransmitter release, resulting in reduced gut motility and secretion. This compound, by blocking the receptor, prevents these events.
Pharmacokinetics
Detailed human pharmacokinetic parameters for this compound are not publicly available. Phase I clinical trials would have characterized its absorption, distribution, metabolism, and excretion (ADME) profile. The tables below are templates for how this data would typically be presented.
Absorption
| Parameter | Value | Population | Study |
| Tₘₐₓ (hr) | Data not available | Healthy Volunteers | Phase I |
| Cₘₐₓ (ng/mL) | Data not available | Healthy Volunteers | Phase I |
| AUC (ng·hr/mL) | Data not available | Healthy Volunteers | Phase I |
| Bioavailability (%) | Data not available | Healthy Volunteers | Phase I |
Distribution
| Parameter | Value | Population | Study |
| Volume of Distribution (Vd) | Data not available | Healthy Volunteers | Phase I |
| Protein Binding (%) | Data not available | In vitro | Preclinical |
Metabolism
| Parameter | Details |
| Primary Metabolites | Data not available |
| Metabolic Pathways | Data not available |
| CYP450 Involvement | Data not available |
Excretion
| Parameter | Value | Population | Study |
| Half-life (t½) (hr) | Data not available | Healthy Volunteers | Phase I |
| Clearance (CL) | Data not available | Healthy Volunteers | Phase I |
| Routes of Excretion | Data not available | Healthy Volunteers | Phase I |
Experimental Protocols
The following sections describe the general methodologies that would have been employed in the preclinical and clinical evaluation of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the Kᵢ of this compound for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
-
Radioligand (e.g., [³H]DAMGO for MOR).
-
Unlabeled competitor (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Phase I Clinical Trial Protocol (General)
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
Participant Population: Healthy adult male and female subjects.
Methodology:
-
Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety reviews.
-
Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple doses of this compound or placebo over a specified period (e.g., 7-14 days).
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to determine plasma concentrations of this compound and its metabolites. Urine and feces may also be collected.
-
Safety and Tolerability Assessments: Include monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Clinical Development and Discontinuation
This compound underwent a significant clinical development program, known as ASCENT, which included multiple Phase III studies (e.g., NCT01901302, NCT01901341) designed to evaluate its efficacy and safety in patients with OIC.[1][4] These studies typically involved the administration of this compound (e.g., 0.25 mg twice daily) or placebo over a 12-week period, with the primary endpoint being the proportion of spontaneous bowel movement responders. Despite reaching this late stage of development, the program was ultimately discontinued. The specific reasons for the discontinuation have not been publicly detailed by the developing pharmaceutical companies.
Conclusion
This compound is a peripherally acting mu-opioid receptor antagonist with additional activity at the delta-opioid receptor, developed for the treatment of opioid-induced constipation. While its clinical development was halted in Phase III, the pharmacological principles underlying its mechanism of action remain relevant to the ongoing efforts to develop safer and more tolerable opioid-based pain management strategies. The lack of publicly available quantitative pharmacodynamic and pharmacokinetic data for this compound underscores the challenges in accessing comprehensive information for discontinued investigational drugs. This guide provides a framework for understanding the core scientific concepts related to this compound based on the available information.
References
- 1. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comprehensive Technical Guide to the Synthesis of Bevenopran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevenopran is a peripherally acting μ-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation. This document provides a detailed technical guide on a plausible synthetic pathway for this compound. The synthesis involves a multi-step sequence commencing with commercially available starting materials and employing key chemical transformations, including reductive amination and nucleophilic aromatic substitution. This guide presents detailed, albeit theoretical, experimental protocols, quantitative data in tabular format, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction
This compound, with the IUPAC name 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide, is a complex molecule featuring a pyrazinecarboxamide core linked to a substituted phenoxy moiety bearing an aminoalkyl side chain. While a definitive, publicly available, step-by-step synthesis of this compound is not readily found in the scientific literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and published syntheses of its core fragments. This guide outlines a proposed three-stage synthetic pathway.
Proposed Overall Synthetic Pathway
The proposed synthesis of this compound is a convergent route, divided into three main stages:
-
Stage 1: Synthesis of the Amino Side Chain Intermediate. This stage focuses on the reductive amination of a commercially available aldehyde with a synthesized amine to create the key amino side chain attached to the phenolic ring.
-
Stage 2: Synthesis of the Pyrazinecarboxamide Core. This involves the preparation of the key 5-chloropyrazine-2-carboxamide (B1198457) intermediate.
-
Stage 3: Final Assembly. The final stage involves the coupling of the products from Stage 1 and Stage 2 via a nucleophilic aromatic substitution (etherification) reaction to yield this compound.
Figure 1: Proposed overall synthetic pathway for this compound.
Experimental Protocols and Data
Stage 1: Synthesis of 4-((2-(Tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-2-methoxyphenol (Intermediate 1)
This stage involves the synthesis of the key amine precursor followed by its reductive amination with vanillin.
3.1. Synthesis of 2-(Tetrahydropyran-4-yl)ethanamine
While commercially available, a potential synthesis can be achieved from 4-(2-bromoethyl)tetrahydro-2H-pyran via a Gabriel synthesis or by reduction of the corresponding nitrile.
3.2. Reductive Amination
Figure 2: Workflow for the reductive amination step.
Experimental Protocol:
-
To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq) in dichloromethane (B109758) (DCM) is added 2-(tetrahydropyran-4-yl)ethanamine (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Theoretical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 4-Hydroxy-3-methoxybenzaldehyde | 152.15 | 1.0 | 152.15 |
| 2-(Tetrahydropyran-4-yl)ethanamine | 129.20 | 1.1 | 142.12 |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 317.91 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |
| Intermediate 1 | 265.35 | 85 | 225.55 |
Stage 2: Synthesis of 5-Chloropyrazine-2-carboxamide (Intermediate 2)
This intermediate can be prepared from 5-chloropyrazine-2-carboxylic acid.
Experimental Protocol:
-
5-Chloropyrazine-2-carboxylic acid (1.0 eq) is suspended in toluene (B28343).
-
Thionyl chloride (1.5 eq) is added dropwise, and the mixture is heated to reflux for 2-3 hours.[1]
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).
-
The solution is cooled in an ice bath, and aqueous ammonia (B1221849) (excess) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloropyrazine-2-carboxamide.
Quantitative Data (Theoretical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 5-Chloropyrazine-2-carboxylic acid | 158.54 | 1.0 | 158.54 |
| Thionyl chloride | 118.97 | 1.5 | 178.46 |
| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | Excess | - |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |
| Intermediate 2 | 157.55 | 90 | 141.80 |
Stage 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution reaction to form the ether linkage.
Figure 3: Final coupling reaction to form this compound.
Experimental Protocol:
-
To a solution of Intermediate 1 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is added potassium carbonate (K₂CO₃) (2.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
5-Chloropyrazine-2-carboxamide (Intermediate 2) (1.1 eq) is added to the reaction mixture.
-
The reaction is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.
Quantitative Data (Theoretical):
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| Intermediate 1 | 265.35 | 1.0 | 265.35 |
| 5-Chloropyrazine-2-carboxamide | 157.55 | 1.1 | 173.31 |
| Potassium Carbonate | 138.21 | 2.0 | 276.42 |
| Product | Molecular Weight ( g/mol ) | Yield (%) | Mass (g) |
| This compound | 386.45 | 75 | 289.84 |
Conclusion
This technical guide presents a viable and chemically sound synthetic pathway for the preparation of this compound. The proposed route is based on well-established chemical transformations and utilizes readily accessible starting materials. The provided experimental protocols, though theoretical, offer a solid foundation for researchers to develop a practical synthesis of this peripherally acting μ-opioid receptor antagonist. Further optimization of reaction conditions and purification methods would be necessary to achieve high yields and purity on a laboratory or industrial scale.
References
Bevenopran: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevenopran is a peripherally acting antagonist of the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), investigated for the management of opioid-induced constipation (OIC). This document provides a comprehensive overview of its chemical and structural properties, alongside a detailed exploration of its mechanism of action. Key experimental protocols for its synthesis and characterization are detailed, and quantitative data are presented for clarity. Furthermore, the signaling pathways influenced by this compound are illustrated to provide a deeper understanding of its pharmacological effects at the molecular level.
Chemical Properties and Structure
This compound is a synthetic, small-molecule compound with a complex aromatic structure. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.
| Property | Value | Source |
| IUPAC Name | 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | [1] |
| Molecular Formula | C₂₀H₂₆N₄O₄ | [1] |
| Molecular Weight | 386.4 g/mol | [1] |
| CAS Number | 676500-67-7 | [1] |
| SMILES | COC1=C(C=C(C=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | [1] |
| InChI | InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25) | |
| InChIKey | ZGCYVRNZWGUXNQ-UHFFFAOYSA-N |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 8 | PubChem |
| Topological Polar Surface Area | 109 Ų | PubChem |
| Heavy Atom Count | 28 | PubChem |
Mechanism of Action and Signaling Pathways
This compound functions as a peripherally restricted antagonist at both the μ- and δ-opioid receptors. This dual antagonism is central to its therapeutic effect in mitigating the gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their central analgesic efficacy.
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of extracellular signal-regulated kinase (pERK).
As an antagonist, this compound binds to MOR and DOR but does not activate them. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the adverse gastrointestinal effects.
References
Bevenopran: A Peripherally Acting Opioid Antagonist for OIC - A Technical Overview
Foreword
Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting μ-opioid receptor antagonist that also demonstrates activity at δ-opioid receptors.[1] Developed by Cubist Pharmaceuticals, this compound was investigated for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy for chronic pain. The development of this compound reached Phase III clinical trials before being discontinued (B1498344). This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and available clinical data for this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Development History
This compound was identified as a potent, peripherally selective μ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1] The development program, led by Cubist Pharmaceuticals, advanced this compound through preclinical and clinical studies, culminating in a large-scale Phase III program known as ASCENT (Assessing the Clinical Efficacy and Safety of a Novel Opioid Antagonist).[2]
The ASCENT program consisted of multiple studies, including three identical, 12-week, randomized, double-blind, placebo-controlled efficacy studies and a 52-week long-term safety study.[2][3] The program was initiated in October 2012, with the efficacy studies beginning in July 2013. However, on May 7, 2015, Cubist Pharmaceuticals, which had been acquired by Merck & Co., discontinued the Phase III clinical trials for this compound. The specific reasons for the discontinuation have not been publicly detailed in press releases or scientific publications.
Development Timeline:
| Date | Milestone | Reference |
| May 14, 2012 | Cubist announces presentation of positive Phase 2 data for CB-5945 (this compound). | |
| October 12, 2012 | Initiation of the 52-week Phase 3 long-term safety study (NCT01696643). | |
| July 19, 2013 | First patient enrolled in the Phase 3 efficacy studies (ASCENT program). | |
| January 21, 2015 | Cubist Pharmaceuticals is acquired by Merck & Co. | |
| May 7, 2015 | Phase III development for this compound is discontinued. |
Mechanism of Action
This compound functions as a peripherally acting antagonist of the μ-opioid receptor, with additional activity at the δ-opioid receptor. Opioid analgesics, such as morphine, exert their effects by binding to μ-opioid receptors in the central nervous system (CNS). However, they also bind to μ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract. This peripheral binding leads to decreased GI motility, increased fluid absorption, and constipation.
This compound is designed with physicochemical properties that limit its ability to cross the blood-brain barrier. This peripheral restriction allows it to selectively block the μ-opioid receptors in the GI tract, thereby reversing the constipating effects of opioids, without interfering with the centrally mediated analgesia.
Signaling Pathway
The binding of opioid agonists to μ-opioid receptors in the gut initiates a signaling cascade through G-protein coupling (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the G-protein can also modulate ion channels, leading to reduced neuronal excitability and decreased neurotransmitter release, which ultimately slows down peristalsis. By competitively binding to these peripheral μ-opioid receptors, this compound is believed to block these downstream signaling events, thereby restoring normal bowel function.
Preclinical and Clinical Data
Preclinical Pharmacology
Pharmacokinetics
Detailed pharmacokinetic data from the clinical trials are not publicly available. However, the Phase III studies utilized a twice-daily oral dosing regimen of 0.25 mg, suggesting a pharmacokinetic profile that supports this dosing interval. The long-term safety study (NCT01696643) included the collection of blood samples for trough concentrations of this compound at several time points throughout the 52-week study, but these results have not been published.
Clinical Efficacy and Safety
Phase 2 Clinical Trial Results
Positive results from two Phase 2 studies (Study 242 and Study 243) were announced in May 2012. These studies evaluated twice-daily and once-daily dosing of this compound in patients with chronic non-cancer pain and OIC.
| Study | Treatment Arm | Primary Endpoint: Change from Baseline in SBMs/week | SBM Responders (%) |
| Study 242 | Placebo | - | 26% |
| This compound 0.1 mg BID | - | - | |
| This compound 0.25 mg BID | 3.42 (p=0.0003 vs placebo) | 56% (p=0.005 vs placebo) | |
| Study 243 | Placebo | - | - |
| This compound 0.25 mg QD | Met primary endpoint | - | |
| SBM Responder defined as ≥ 3 SBMs/week and an increase of at least 1 SBM/week from baseline for 3 of 4 weeks. |
The most frequently reported treatment-emergent adverse events (TEAEs) in the Phase 2 studies were upper respiratory tract infection and upper abdominal pain, with an incidence comparable to placebo. Importantly, there was no evidence of the reversal of opioid analgesia.
Phase 3 Clinical Trial Program (ASCENT)
The Phase 3 ASCENT program was designed to further evaluate the efficacy and safety of this compound 0.25 mg twice daily. The primary endpoint for the efficacy studies was the proportion of "Overall SBM Responders," defined as a patient who is a "Weekly SBM Responder" for 9 of the 12 weeks of the double-blind treatment period, including 3 of the last 4 weeks. A "Weekly SBM Responder" was defined as a patient with ≥ 3 SBMs for the week and an increase from baseline of ≥1 SBM for that week.
The long-term safety study (NCT01696643) enrolled 1407 participants and was completed in July 2014. The study evaluated cardiovascular events, gastrointestinal events, and central opioid withdrawal symptoms as events of interest. The results of the Phase 3 trials have not been published.
Experimental Protocols
Opioid Receptor Binding Assay (General Protocol)
While the specific protocol used for this compound is not available, a general competitive radioligand binding assay to determine the affinity of a compound for opioid receptors would follow these steps:
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the μ- and δ-opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human μ- or δ-opioid receptor.
-
Radioligand: e.g., [³H]-diprenorphine (a non-selective opioid antagonist) or a selective radioligand for each receptor subtype.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled opioid ligand (e.g., naloxone).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of the radioligand and varying concentrations of the test compound. A parallel set of incubations is performed with the non-specific binding control to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phase III Clinical Trial Protocol (ASCENT - Efficacy Studies)
Objective: To evaluate the efficacy and safety of this compound (0.25 mg BID) compared to placebo for the treatment of OIC in adults with chronic non-cancer pain.
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Approximately 600 participants per study, randomized 1:1 to receive either this compound or placebo.
-
12-week double-blind treatment period, followed by a 4-week follow-up period.
Key Inclusion Criteria:
-
Adults taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose) for chronic non-cancer pain.
-
Confirmed diagnosis of OIC.
Key Exclusion Criteria:
-
Gastrointestinal disorders known to affect bowel transit (other than OIC).
-
Evidence of intestinal obstruction.
Primary Efficacy Endpoint:
-
Proportion of Overall SBM Responders over the 12-week treatment period.
Secondary Efficacy Endpoints:
-
Change from baseline in the number of SBMs per week.
-
Patient-reported outcomes, including the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS).
Safety Assessments:
-
Monitoring of adverse events, including cardiovascular events, gastrointestinal events, and central opioid withdrawal symptoms.
-
Clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
This compound was a promising peripherally acting μ-opioid receptor antagonist for the treatment of OIC that showed positive results in Phase 2 clinical trials. The extensive Phase 3 ASCENT program was designed to confirm its efficacy and safety profile. However, the development of this compound was discontinued before the completion of these trials. While the available data suggests a favorable efficacy and safety profile in Phase 2, the lack of published Phase 3 results and a clear reason for its discontinuation leave questions unanswered about its ultimate clinical potential. This technical guide summarizes the currently available information on this compound, providing a valuable resource for researchers in the field of gastroenterology and opioid-related drug development.
References
Bevenopran: A Technical Overview for Drug Development Professionals
IUPAC Name: 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide[1]
Executive Summary
Bevenopran (formerly known as CB-5945, ADL-5945, and MK-2402) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that also exhibits activity at the delta-opioid receptor.[1][2] Developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid analgesics, this compound reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Identifiers
| Property | Value |
| Molecular Formula | C₂₀H₂₆N₄O₄ |
| Molecular Weight | 386.45 g/mol |
| Synonyms | CB-5945, ADL-5945, MK-2402, OpRA III |
Pharmacology
Mechanism of Action
Opioid analgesics, such as morphine, exert their effects by activating opioid receptors in the central nervous system (CNS). However, they also activate mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and constipation. This compound is designed to selectively antagonize these peripheral mu-opioid receptors in the gut without crossing the blood-brain barrier, thereby mitigating OIC while preserving the central analgesic effects of opioids.
Receptor Binding Affinity
Preclinical studies have characterized the binding affinity of this compound for the three main opioid receptor subtypes. The compound demonstrates high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor, with significantly lower affinity for the kappa-opioid receptor.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Mu (µ) | 0.8 |
| Delta (δ) | 4.8 |
| Kappa (κ) | 133 |
Signaling Pathway
The following diagram illustrates the mechanism of opioid-induced constipation and the therapeutic intervention with this compound.
References
Bevenopran: A Technical Guide on Target Receptor Interaction and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting antagonist with activity at the mu (µ)-opioid and delta (δ)-opioid receptors.[1][2] Developed for the treatment of opioid-induced constipation (OIC), it reached Phase III clinical trials before its development was discontinued.[1][3] This document provides a technical overview of this compound's interaction with its target receptors. Due to the proprietary nature of preclinical drug development, specific quantitative binding affinity data for this compound are not publicly available. Therefore, this guide outlines the established experimental protocols used to characterize such compounds, presenting a framework for understanding this compound's pharmacological profile. Furthermore, it details the canonical signaling pathways affected by µ- and δ-opioid receptor antagonism.
Target Receptor Binding Affinity
This compound is identified as a peripherally selective µ- and δ-opioid receptor antagonist.[1] This selectivity for peripheral receptors is designed to mitigate the gastrointestinal side effects of opioid analgesics without interfering with their central analgesic effects. While one study demonstrated that this compound at a concentration of 10 μM can block the effects of a µ-opioid receptor agonist in a calcium influx assay, specific equilibrium dissociation constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) from competitive radioligand binding assays are not available in published literature.
Quantitative Data Summary
Publicly accessible, peer-reviewed studies providing specific Kᵢ or IC₅₀ values for this compound's binding to opioid receptors are not available. The following table is therefore presented as a template to be populated should such data become available.
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Source |
| µ-Opioid (MOP) | This compound | N/A | N/A | Radioligand Binding | N/A |
| δ-Opioid (DOP) | This compound | N/A | N/A | Radioligand Binding | N/A |
| κ-Opioid (KOP) | This compound | N/A | N/A | Radioligand Binding | N/A |
N/A: Not Available in the public domain.
Experimental Protocols
The characterization of a compound like this compound involves a suite of in vitro assays to determine its binding affinity and functional activity at target receptors. The following are detailed, standard protocols that would be employed in such a characterization.
Radioligand Displacement Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Kᵢ of this compound for µ- and δ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (hMOP) or δ-opioid receptor (hDOP) (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For hMOP: [³H]-DAMGO (a µ-selective agonist) or [³H]-Diprenorphine (a non-selective antagonist).
-
For hDOP: [³H]-Naltrindole (a δ-selective antagonist) or [³H]-DPDPE (a δ-selective agonist).
-
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with co-factors such as MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of this compound.
-
Incubation: Add the prepared cell membranes to initiate the binding reaction. The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
Termination and Filtration: The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
Figure 1. Workflow for Radioligand Displacement Binding Assay.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to a receptor upon ligand binding. For an antagonist like this compound, this assay would be performed in the presence of an agonist to measure this compound's ability to inhibit agonist-induced G protein activation.
Objective: To determine the functional antagonist potency of this compound at µ- and δ-opioid receptors.
Materials:
-
Receptor Source: As described in 2.1.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl).
-
Agonist: A known agonist for the target receptor (e.g., DAMGO for MOP, DPDPE for DOP).
-
Test Compound: this compound.
Procedure:
-
Membrane Preparation: As described in 2.1.
-
Assay Setup: Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.
-
Reaction Mixture: In a 96-well plate, combine the membranes, a fixed concentration of the agonist, and varying concentrations of this compound.
-
Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits (trapped on the filters) is measured by scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀).
Figure 2. Workflow for [³⁵S]GTPγS Functional Antagonism Assay.
Signaling Pathways
µ- and δ-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by an agonist binding to these receptors.
Canonical Opioid Receptor Signaling
Agonist binding to µ- or δ-opioid receptors leads to a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. The G protein then dissociates into Gαi/o-GTP and Gβγ subunits, which go on to modulate various intracellular effectors.
-
Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Gβγ:
-
Inhibits N-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.
-
Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability.
-
This compound's Mechanism of Action
As a competitive antagonist, this compound binds to the µ- and δ-opioid receptors but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents endogenous or exogenous agonists from binding and initiating the signaling cascade. This blockade of the receptor leads to a reversal or prevention of the agonist-induced effects, such as decreased cAMP production and modulation of ion channel activity.
Figure 3. Signaling Pathway of this compound Antagonism.
Conclusion
This compound is a peripherally acting µ- and δ-opioid receptor antagonist. While its clinical development for opioid-induced constipation was halted, its pharmacological profile serves as an important case study. The absence of publicly available quantitative binding affinity data highlights the challenges in accessing preclinical information for compounds that do not reach regulatory approval. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding the evaluation and mechanism of action for opioid receptor antagonists like this compound. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.
References
Preclinical Studies of Bevenopran: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind the development of peripherally acting opioid antagonists is to block the effects of opioids in the gastrointestinal tract without interfering with their centrally mediated analgesic effects.[2] this compound also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, the development of this compound was ultimately discontinued.[3] This guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound.
While specific quantitative preclinical data for this compound are not widely available in the public domain, this document outlines the typical experimental protocols and signaling pathways investigated for a compound of this class. The information presented is based on established preclinical models and assays for opioid receptor antagonists.
Core Pharmacology
This compound's primary mechanism of action is the antagonism of the µ-opioid receptor, which is the main receptor responsible for the constipating effects of opioid analgesics.[3][4] By selectively acting on peripheral receptors, this compound aims to mitigate OIC while preserving the central pain-relieving properties of opioids.[2]
Signaling Pathways
Opioid receptors, including the µ-opioid receptor, are G protein-coupled receptors (GPCRs). When an opioid agonist like morphine binds to the µ-opioid receptor in the enteric nervous system, it initiates a signaling cascade that leads to decreased gastrointestinal motility and secretion, resulting in constipation. This compound, as an antagonist, binds to the µ-opioid receptor but does not activate this downstream signaling. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the signaling cascade that leads to constipation.
Preclinical Pharmacology Data
Specific preclinical data on this compound's binding affinities and functional activity are not publicly available. The following tables represent the types of data that would have been generated during its preclinical development.
Table 1: In Vitro Opioid Receptor Binding Affinity of this compound (Illustrative)
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| Human µ-opioid | [³H]-DAMGO | Data not available |
| Human δ-opioid | [³H]-DPDPE | Data not available |
| Human κ-opioid | [³H]-U69,593 | Data not available |
Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonist Activity of this compound (Illustrative)
| Assay Type | Receptor | Agonist | This compound IC50 (nM) |
| GTPγS Binding | Human µ-opioid | DAMGO | Data not available |
| cAMP Inhibition | Human µ-opioid | Morphine | Data not available |
IC50 (half-maximal inhibitory concentration) indicates the potency of an antagonist in inhibiting a functional response.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not published. However, standard methodologies for characterizing opioid receptor antagonists are well-established.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant opioid receptor subtypes (µ, δ, or κ).
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of this compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
In Vivo Models of Opioid-Induced Constipation
Objective: To evaluate the efficacy of this compound in reversing opioid-induced constipation in animal models.
Commonly Used Models:
-
Morphine- or Loperamide-Induced Constipation in Rodents:
-
Induction of Constipation: Rats or mice are administered an opioid agonist, such as morphine or loperamide, to induce constipation.
-
Test Compound Administration: Different doses of this compound are administered orally or via another relevant route.
-
Assessment of Gastrointestinal Transit: A marker (e.g., charcoal meal) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured.
-
Fecal Pellet Output: The number and weight of fecal pellets excreted over a specific time are quantified.
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Preclinical Pharmacokinetics
A comprehensive understanding of the pharmacokinetic profile of this compound in preclinical species is essential for dose selection and prediction of human pharmacokinetics. While specific data for this compound is not publicly available, the following parameters would have been assessed.
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) |
| Rat | IV | Data not available | Data not available | - | Data not available | Data not available | - |
| Rat | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | IV | Data not available | Data not available | - | Data not available | Data not available | - |
| Dog | PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.
Preclinical Safety and Toxicology
Toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose for clinical trials. Standard preclinical toxicology programs include single-dose and repeat-dose studies in at least two species (one rodent and one non-rodent), as well as safety pharmacology, genotoxicity, and reproductive toxicology studies.
Table 4: Summary of Preclinical Toxicology Studies for this compound (Illustrative)
| Study Type | Species | Duration | Key Findings / NOAEL |
| Single-Dose Toxicity | Rat, Dog | - | Data not available |
| Repeat-Dose Toxicity | Rat | 28-day | Data not available |
| Repeat-Dose Toxicity | Dog | 28-day | Data not available |
| Safety Pharmacology | - | - | No significant cardiovascular, respiratory, or CNS effects reported. |
| Genotoxicity | In vitro/In vivo | - | No evidence of mutagenic or clastogenic potential. |
NOAEL: No-Observed-Adverse-Effect Level.
Conclusion
This compound was a peripherally acting µ-opioid receptor antagonist with additional δ-opioid receptor activity that showed promise for the treatment of opioid-induced constipation. Its development was based on the well-established mechanism of peripherally restricted opioid antagonism. While the specific quantitative data from its preclinical evaluation are not publicly available, this guide has outlined the standard methodologies and key parameters that would have been assessed. The discontinuation of this compound in late-stage clinical development highlights the challenges in translating preclinical findings into clinically successful therapeutics. Further research into peripherally acting opioid antagonists continues to be an important area for improving the management of opioid-related side effects.
References
Bevenopran: A Peripherally Acting μ-Opioid Receptor Antagonist for Opioid-Induced Constipation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Bevenopran (formerly known as CB-5945, ADL-5945, MK-2402, and OpRA III) is a peripherally acting μ-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical development, and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical application of peripherally acting opioid receptor antagonists.
Introduction
Opioid analgesics are highly effective for the management of moderate to severe pain. However, their use is frequently associated with significant gastrointestinal side effects, most notably opioid-induced constipation (OIC). OIC results from the activation of μ-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility, increased fluid absorption, and difficulty in passing stool. This compound was developed as a peripherally acting μ-opioid receptor antagonist (PAMORA) to counteract these effects without compromising the centrally mediated analgesic effects of opioids.[1] In addition to its primary activity as a μ-opioid receptor antagonist, this compound also exhibits activity at the δ-opioid receptor.[1] The development of this compound reached Phase III clinical trials before being discontinued (B1498344).[1][2]
Mechanism of Action
This compound functions as a competitive antagonist at μ-opioid receptors located in the gastrointestinal tract. By binding to these peripheral receptors, it blocks the effects of opioid agonists such as morphine, thereby restoring normal gut motility and alleviating constipation. A key feature of this compound is its limited ability to cross the blood-brain barrier, which confines its action to the periphery and prevents interference with the central analgesic effects of opioids.
Signaling Pathway of the μ-Opioid Receptor
The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release. As an antagonist, this compound binds to the receptor but does not activate this downstream signaling, thereby preventing the agonist-induced effects.
Preclinical Development
Experimental Protocols for Preclinical Studies
Standard preclinical experimental protocols for evaluating a compound like this compound would typically include:
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for μ-, δ-, and κ-opioid receptors.
-
Methodology: Radioligand binding assays using cell membranes expressing the recombinant human opioid receptors. For example, membranes would be incubated with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
-
In Vitro Functional Assays:
-
Objective: To assess the functional activity of this compound as an antagonist.
-
Methodology: Guanosine 5'-[γ-thio]triphosphate ([³⁵S]GTPγS) binding assays in cell membranes expressing the μ-opioid receptor. The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding would be measured to confirm its antagonist properties.
-
-
In Vivo Models of Opioid-Induced Constipation:
-
Objective: To evaluate the efficacy of this compound in reversing OIC in animal models.
-
Methodology:
-
Animal Model: Rats or mice are chronically treated with an opioid, typically morphine, to induce constipation.
-
Treatment: Animals are then treated with this compound at various doses or a vehicle control.
-
Endpoints: Efficacy is assessed by measuring parameters such as:
-
Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally, and the distance it travels through the gastrointestinal tract in a set amount of time is measured.
-
Fecal Pellet Output: The number and weight of fecal pellets excreted over a specific period are quantified.
-
Whole Gut Transit Time: The time taken for a marker to be expelled after administration.
-
-
-
Clinical Development
This compound progressed to Phase III clinical trials for the treatment of OIC in patients with chronic non-cancer pain. The clinical development program was known as ASCENT.
Phase III Clinical Trial Program: ASCENT
The ASCENT program consisted of multiple studies, including three identically designed, randomized, double-blind, placebo-controlled efficacy and safety studies (NCT01901302, NCT01901328, NCT01901341) and a long-term safety study.
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of OIC in adults taking opioid therapy for chronic non-cancer pain.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with OIC taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose) for chronic non-cancer pain.
-
Intervention:
-
This compound: 0.25 mg administered orally twice daily.
-
Placebo: Matching placebo administered orally twice daily.
-
-
Treatment Duration: 12 weeks.
-
Primary Efficacy Endpoint: The proportion of "Overall Responders," defined as patients who had ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM per week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.
-
Secondary Efficacy Endpoints: Included changes from baseline in the number of SBMs per week and responder analyses based on different criteria.
Clinical Efficacy and Safety Data
The results of the pooled data from the three Phase III efficacy studies (NCT01901302, NCT01901328, NCT01901341) are summarized below.
Table 1: Pooled Efficacy Results of Phase III ASCENT Trials
| Endpoint | This compound (0.25 mg BID) (N=889) | Placebo (N=892) |
| Primary Endpoint | ||
| Overall SBM Responders, n (%) | 240 (27.0%) | 167 (18.7%) |
| Secondary Endpoints | ||
| Change from Baseline in Mean Number of SBMs per Week (Week 12) | 1.8 | 1.2 |
| Overall CSBM* Responders, n (%) | 197 (22.2%) | 124 (13.9%) |
| SBM Responders During Week 1, n (%) | 374 (42.1%) | 266 (29.8%) |
| Time to First SBM Post-First Dose (Median hours) | 11.8 | 25.4 |
*CSBM: Complete Spontaneous Bowel Movement
Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Pooled Phase III ASCENT Trials
| Adverse Event Category | This compound (0.25 mg BID) (N=889) n (%) | Placebo (N=892) n (%) |
| Any TEAE | 480 (54.0%) | 465 (52.1%) |
| Most Common TEAEs (>2%) | ||
| Diarrhea | 67 (7.5%) | 30 (3.4%) |
| Nausea | 60 (6.7%) | 44 (4.9%) |
| Abdominal Pain | 41 (4.6%) | 23 (2.6%) |
| Headache | 33 (3.7%) | 35 (3.9%) |
| Vomiting | 24 (2.7%) | 17 (1.9%) |
| Abdominal Pain Upper | 23 (2.6%) | 18 (2.0%) |
| Serious TEAEs | 36 (4.0%) | 38 (4.3%) |
| TEAEs Leading to Discontinuation | 46 (5.2%) | 36 (4.0%) |
Pharmacokinetics
A Phase 1, open-label study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) and absolute bioavailability of this compound in healthy male subjects. While detailed pharmacokinetic parameters from this study are not publicly available, another Phase 1 study in patients with varying degrees of renal impairment was initiated to characterize the pharmacokinetics of a single 0.25 mg oral dose. This suggests that the pharmacokinetic profile of this compound was being thoroughly investigated.
Discontinuation of Development
In May 2015, the development of this compound for the treatment of OIC was discontinued during Phase III.
Conclusion
This compound is a peripherally acting μ-opioid receptor antagonist that demonstrated a statistically significant improvement in the symptoms of opioid-induced constipation in Phase III clinical trials. Its mechanism of action, targeting peripheral μ-opioid receptors, offered a promising approach to managing this common side effect of opioid therapy without compromising central analgesia. Despite showing efficacy, the development of this compound was discontinued. The data and experimental methodologies presented in this guide provide valuable insights into the development and evaluation of PAMORAs for OIC and can serve as a useful resource for researchers and drug development professionals in the field.
References
Bevenopran: A Technical Review of its Role in Opioid-Induced Constipation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that was under clinical development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] Developed by Cubist Pharmaceuticals (later acquired by Merck & Co.), this compound reached Phase III clinical trials before its development was discontinued (B1498344).[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, and its investigation in preclinical and clinical research for OIC, based on publicly available information.
Mechanism of Action
This compound is designed to selectively block mu-opioid receptors in the gastrointestinal tract. Opioids exert their constipating effects by binding to these receptors in the gut, which leads to decreased motility, increased fluid absorption, and difficulty in passing stool. As a peripherally acting antagonist, this compound was developed to counteract these effects without interfering with the analgesic effects of opioids on the central nervous system. In addition to its primary activity as a mu-opioid receptor antagonist, this compound is also reported to act on delta-opioid receptors.
Signaling Pathway
The binding of opioid agonists to mu-opioid receptors on enteric neurons inhibits the release of neurotransmitters, leading to reduced peristalsis. This compound, by competitively binding to these peripheral mu-opioid receptors, is intended to block this signaling cascade and restore normal bowel function.
Preclinical Research
Detailed preclinical data on this compound, including specific binding affinities (Ki values) for mu, delta, and kappa opioid receptors, and efficacy in animal models of OIC, are not extensively available in the public domain. As a peripherally acting mu-opioid receptor antagonist, it is expected that this compound would exhibit high affinity for the mu-opioid receptor with limited ability to cross the blood-brain barrier.
Clinical Development Program
This compound progressed to a large-scale Phase III clinical trial program known as ASCENT.[2][3] This program was designed to evaluate the efficacy and safety of this compound in patients with chronic non-cancer pain and OIC.[2]
Phase III ASCENT Program Overview
The ASCENT program consisted of multiple, identically designed, randomized, double-blind, placebo-controlled studies.
| Parameter | Description |
| Drug | This compound (CB-5945) |
| Dosage | 0.25 mg orally twice daily |
| Patient Population | Adults with chronic non-cancer pain and OIC |
| Number of Patients | Approximately 600 per efficacy study; a separate 1,400-patient long-term safety study was also initiated. |
| Primary Endpoint | Proportion of spontaneous bowel movement (SBM) responders over a 12-week treatment period. |
| Secondary Endpoint | Patient-reported outcomes measured by the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS). |
Experimental Protocol: Phase III Efficacy Studies
The following outlines the general protocol for the Phase III efficacy trials based on available information.
Clinical Trial Results
Despite the extensive Phase III program, specific quantitative results from the ASCENT trials, including the percentage of SBM responders in the this compound and placebo groups and the data from the CORGISS assessments, have not been made publicly available.
Pharmacokinetics
A Phase I, non-randomized, open-label study was planned to characterize the pharmacokinetics of a single oral dose of this compound in patients with varying degrees of renal impairment compared to healthy subjects. However, this study was suspended. Detailed human pharmacokinetic data, such as Cmax, Tmax, and half-life, are not available in the public literature.
Discontinuation of Development
In May 2015, the development of this compound was discontinued during Phase III trials. The specific reasons for the discontinuation have not been officially released by Cubist Pharmaceuticals or its parent company, Merck & Co.
Conclusion
This compound represented a therapeutic candidate for the management of OIC, a significant unmet need in patients requiring chronic opioid therapy. Its development as a peripherally acting mu-opioid receptor antagonist was based on a well-understood mechanism of action to alleviate constipation without compromising central analgesia. The extensive Phase III ASCENT program was designed to rigorously evaluate its efficacy and safety. However, the discontinuation of its development and the lack of publicly available quantitative data from these trials leave unanswered questions regarding its clinical profile and the reasons for its cessation. Further insights into the research and development of this compound would require access to unpublished preclinical and clinical study reports.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]
Bevenopran's Interaction with Delta-Opioid Receptors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevenopran (formerly known as CB-5945 or ADL-5945) is a peripherally acting opioid receptor antagonist that was primarily developed for the treatment of opioid-induced constipation (OIC).[1][2] While its principal mechanism of action is antagonism of the mu-opioid receptor (μOR), preclinical data indicate that this compound also possesses a notable affinity for the delta-opioid receptor (δOR). This document provides a comprehensive technical overview of the known interactions between this compound and the delta-opioid receptor, summarizing available quantitative data, outlining relevant experimental methodologies, and illustrating key signaling pathways and experimental workflows.
Introduction
Opioid analgesics are mainstays in the management of moderate to severe pain. However, their therapeutic utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC), which arises from the activation of mu-opioid receptors in the enteric nervous system. Peripherally acting mu-opioid receptor antagonists (PAMORAs) have been developed to mitigate OIC without compromising centrally mediated analgesia. This compound is one such agent that reached late-stage clinical trials.[1]
Beyond its well-documented effects on the mu-opioid receptor, the pharmacological profile of this compound includes interaction with the delta-opioid receptor.[3] Understanding the nuances of this interaction is crucial for a complete characterization of the compound's mechanism of action and for informing the development of future peripherally restricted opioid receptor modulators. This whitepaper synthesizes the available data on this compound's effects at the delta-opioid receptor, providing a technical resource for the scientific community.
Quantitative Data: Receptor Binding Affinity
In vitro studies using cloned human opioid receptors have been conducted to determine the binding affinity of this compound for the three major opioid receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
The table below summarizes the binding affinities of this compound (reported as ADL-5945) for the human mu-, delta-, and kappa-opioid receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Mu (μ) | 0.8 |
| Delta (δ) | 4.8 |
| Kappa (κ) | 133 |
| Data derived from preclinical research findings.[3] |
These data indicate that this compound has a high affinity for the mu-opioid receptor and a moderate to high affinity for the delta-opioid receptor. Its affinity for the kappa-opioid receptor is significantly lower.
Functional Activity at the Delta-Opioid Receptor
This compound is characterized as a peripherally selective μ- and δ-opioid receptor antagonist.[3] As an antagonist, it binds to the delta-opioid receptor but does not elicit the conformational change required for receptor activation. Consequently, it blocks the receptor from being stimulated by endogenous or exogenous agonists.
Quantitative data on the functional potency of this compound at the delta-opioid receptor, such as an IC50 or Kb value from a functional assay, are not widely available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound's interaction with the delta-opioid receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the delta-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated delta-opioid receptor antagonist with high affinity and specificity, such as [³H]-naltrindole.
-
Test Compound: this compound (ADL5945).
-
Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity delta-opioid receptor ligand (e.g., unlabeled naltrindole).
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Cultured cells expressing the delta-opioid receptor are harvested, and the cell membranes are isolated through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the following are added to each well:
-
A fixed concentration of the radioligand ([³H]-naltrindole).
-
Varying concentrations of the test compound (this compound).
-
Cell membranes containing the delta-opioid receptor.
-
For determining non-specific binding, a saturating concentration of a non-radiolabeled antagonist is used instead of the test compound.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
GTPγS Functional Assay for Antagonism
This assay measures the functional activity of a G protein-coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. To determine the antagonist properties of a compound like this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human delta-opioid receptor.
-
Agonist: A known delta-opioid receptor agonist (e.g., SNC80 or DPDPE).
-
Test Compound: this compound.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Similar to the binding assay, cell membranes are prepared from cells expressing the delta-opioid receptor.
-
Pre-incubation: The cell membranes are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.
-
Assay Initiation: The assay is initiated by adding a fixed concentration of the delta-opioid receptor agonist and [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity on the filters is quantified.
-
Data Analysis: The data are analyzed to determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound. This allows for the calculation of the IC50 value of this compound as a functional antagonist.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound's interaction with the delta-opioid receptor.
Caption: Delta-Opioid Receptor Signaling Pathway and this compound's Antagonistic Action.
References
Methodological & Application
Application Notes and Protocols for Bevenopran in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting μ-opioid receptor antagonist (PAMORA) with additional affinity for the δ-opioid receptor.[1] Its primary mechanism of action is to block opioid receptors in the gastrointestinal tract and other peripheral tissues without interfering with the analgesic effects of opioids in the central nervous system. This selective action makes this compound a candidate for treating the adverse effects of opioid therapy, most notably opioid-induced constipation (OIC). These application notes provide detailed experimental designs for evaluating the efficacy of this compound in established animal models of OIC and opioid-induced pruritus.
While extensive clinical trial data for this compound in OIC exists, specific preclinical data from animal models is not widely published. The following protocols and data tables are based on established methodologies for testing PAMORAs and represent expected outcomes based on the pharmacology of this drug class.
Signaling Pathway of Opioid Action in the Gut and the Mechanism of this compound
Opioids like morphine exert their constipating effects by binding to μ-opioid receptors on enteric neurons in the gastrointestinal tract. This activation leads to a decrease in acetylcholine (B1216132) release, which in turn reduces gut motility and secretion, and increases sphincter tone. This compound, as a peripherally restricted μ-opioid receptor antagonist, competes with opioids for these binding sites in the gut, thereby reversing these effects and restoring normal bowel function.
Mechanism of this compound in the GI Tract.
Experimental Design: Opioid-Induced Constipation (OIC) in Rodents
This protocol describes a common method for inducing OIC in rats or mice and assessing the efficacy of a test article like this compound.
Experimental Workflow
Workflow for OIC Animal Model Experiment.
Protocols
1. Loperamide-Induced Constipation Model in Rats
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: 7 days prior to the experiment.
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% methylcellulose, p.o.)
-
Loperamide (e.g., 5 mg/kg, p.o.) + Vehicle
-
Loperamide (5 mg/kg, p.o.) + this compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer loperamide or its vehicle orally to the respective groups.
-
30 minutes after loperamide administration, administer this compound or its vehicle orally.
-
Immediately after this compound administration, place each rat in an individual cage without food or water.
-
Collect and count the number of fecal pellets excreted by each rat over a 4-hour period.
-
Weigh the total fecal output and determine the water content by drying the pellets to a constant weight.
-
2. Gastrointestinal (GI) Transit Assay in Mice
-
Animals: Male C57BL/6 mice (20-25g).
-
Housing and Acclimatization: As described for the rat model.
-
Experimental Groups (n=8-10 per group):
-
Vehicle Control
-
Morphine (e.g., 5 mg/kg, s.c.) + Vehicle
-
Morphine (5 mg/kg, s.c.) + this compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer this compound or its vehicle orally.
-
30 minutes later, administer morphine or its vehicle subcutaneously.
-
30 minutes after morphine injection, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally (0.1 mL/10g body weight).
-
30 minutes after the charcoal meal, euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the GI transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Data Presentation
Table 1: Exemplary Efficacy of this compound in a Rat Loperamide-Induced Constipation Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Fecal Pellet Count (4 hours) | Mean Fecal Water Content (%) |
| Vehicle Control | - | 25 ± 3 | 45 ± 4 |
| Loperamide + Vehicle | 5 | 5 ± 2 | 25 ± 3 |
| Loperamide + this compound | 1 | 12 ± 3# | 32 ± 4# |
| Loperamide + this compound | 3 | 18 ± 4# | 38 ± 5# |
| Loperamide + this compound | 10 | 23 ± 3# | 43 ± 4# |
| Data are presented as mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Loperamide + Vehicle. |
Table 2: Exemplary Efficacy of this compound on GI Transit in a Mouse Morphine-Induced Delay Model
| Treatment Group | Dose (mg/kg) | Mean GI Transit (%) |
| Vehicle Control | - | 85 ± 5 |
| Morphine (5, s.c.) + Vehicle | - | 30 ± 4* |
| Morphine + this compound (p.o.) | 1 | 45 ± 6# |
| Morphine + this compound (p.o.) | 3 | 65 ± 5# |
| Morphine + this compound (p.o.) | 10 | 80 ± 6# |
| Data are presented as mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Morphine + Vehicle. |
Experimental Design: Opioid-Induced Pruritus in Mice
This protocol details a method for inducing pruritus (itching) in mice using a μ-opioid receptor agonist and assessing the anti-pruritic effect of this compound.
Protocol
-
Animals: Male C57BL/6 mice (20-25g).
-
Housing and Acclimatization: As previously described.
-
Experimental Groups (n=8-10 per group):
-
Vehicle (p.o.) + Saline (intradermal, i.d.)
-
Vehicle (p.o.) + DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) (e.g., 50 nmol, i.d.)
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.) + DAMGO (50 nmol, i.d.)
-
-
Procedure:
-
Administer this compound or its vehicle orally.
-
60 minutes later, gently restrain the mice and administer an intradermal injection of DAMGO or saline into the nape of the neck.
-
Immediately place the mouse in an observation chamber and video record for 30-60 minutes.
-
A blinded observer will count the number of scratching bouts directed towards the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Data Presentation
Table 3: Exemplary Anti-Pruritic Effect of this compound in a Mouse DAMGO-Induced Itch Model
| Treatment Group | This compound Dose (mg/kg, p.o.) | Mean Scratching Bouts (30 min) |
| Vehicle + Saline | - | 5 ± 2 |
| Vehicle + DAMGO | - | 150 ± 15* |
| This compound + DAMGO | 1 | 95 ± 12# |
| This compound + DAMGO | 3 | 50 ± 10# |
| This compound + DAMGO | 10 | 20 ± 5# |
| Data are presented as mean ± SEM. *p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + DAMGO. |
Conclusion
The provided experimental designs offer robust and reproducible methods for evaluating the preclinical efficacy of this compound in animal models of opioid-induced constipation and pruritus. By antagonizing peripheral μ-opioid receptors, this compound is expected to significantly ameliorate these common side effects of opioid therapy. The exemplary data illustrates the anticipated dose-dependent reversal of opioid-induced gut hypomotility and pruritic behavior. These models are crucial for the continued investigation and development of peripherally acting opioid antagonists for improved management of patients requiring chronic opioid treatment.
References
Application Notes and Protocols: Evaluating Bevenopran in Animal Models of Opioid-Induced Constipation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting a patient's quality of life and adherence to pain management regimens. OIC results from the activation of mu (µ)-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility, reduced fluid secretion, and increased fluid absorption in the intestines. Bevenopran (formerly CB-5945) is a peripherally acting µ-opioid receptor antagonist (PAMORA) that was developed for the treatment of OIC.[1] Its mechanism of action is designed to block the effects of opioids in the gastrointestinal tract without interfering with their analgesic effects in the central nervous system.
These application notes provide detailed protocols for inducing OIC in animal models and for assessing the preclinical efficacy of this compound and other PAMORAs.
Mechanism of Action of this compound
This compound is a peripherally acting antagonist of the µ-opioid receptor and also has activity at the delta (δ)-opioid receptor.[1] In the gastrointestinal tract, opioid analgesics like morphine bind to µ-opioid receptors on enteric neurons. This binding inhibits the release of excitatory neurotransmitters, such as acetylcholine (B1216132), leading to a reduction in propulsive peristalsis and intestinal secretions. The result is delayed gastrointestinal transit and the formation of hard, dry stools.
This compound, due to its limited ability to cross the blood-brain barrier, selectively blocks these peripheral µ-opioid receptors in the gut. By competing with opioids for these binding sites, this compound prevents the downstream signaling cascade that leads to constipation, thereby restoring normal gut motility and fluid balance.
Signaling Pathway of Opioid Action and this compound Antagonism in Enteric Neurons
Caption: Opioid binding to µ-receptors inhibits acetylcholine release, reducing gut motility. This compound blocks this binding.
Experimental Protocols
Standard animal models of OIC are essential for the preclinical evaluation of novel therapeutics like this compound. The following are detailed protocols for the loperamide-induced and morphine-induced constipation models in rodents.
Loperamide-Induced Constipation in Mice
Loperamide (B1203769) is a peripherally acting µ-opioid receptor agonist that does not cross the blood-brain barrier, making it a suitable agent for inducing constipation without central analgesic effects.
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Loperamide hydrochloride
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)
-
This compound or other test compounds
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, Loperamide + Vehicle, Loperamide + this compound low dose, Loperamide + this compound high dose). A typical group size is 8-10 animals.
-
Induction of Constipation:
-
Prepare a loperamide solution in the chosen vehicle.
-
Administer loperamide (e.g., 5-10 mg/kg) orally or subcutaneously to the mice in the constipation and treatment groups. The vehicle control group receives only the vehicle.
-
-
Test Compound Administration:
-
Administer this compound or its vehicle to the respective groups at a predetermined time relative to loperamide administration (e.g., 30 minutes before or after).
-
-
Assessment of Constipation:
-
Fecal Pellet Output: Immediately after loperamide administration, place individual mice in metabolic cages without food and water. Collect, count, and weigh the fecal pellets excreted over a defined period (e.g., 4-6 hours).
-
Gastrointestinal Transit (Charcoal Meal Assay):
-
Fast mice for 4-6 hours before the assay.
-
Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally to each mouse.
-
After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit ratio: (Distance traveled by charcoal / Total length of small intestine) x 100%.
-
-
Morphine-Induced Constipation in Rats
Morphine is a potent opioid analgesic that readily induces constipation and is often used to model OIC in preclinical studies.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Morphine sulfate (B86663)
-
Vehicle (e.g., 0.9% saline)
-
This compound or other test compounds
-
Subcutaneous injection needles and syringes
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: As described for the mouse model.
-
Grouping: As described for the mouse model.
-
Induction of Constipation:
-
Administer morphine sulfate (e.g., 3-5 mg/kg) subcutaneously to the rats in the constipation and treatment groups.
-
-
Test Compound Administration:
-
Administer this compound or its vehicle orally to the respective groups, typically 30-60 minutes before morphine administration.
-
-
Assessment of Constipation:
-
Fecal Pellet Output: Place rats in individual metabolic cages and collect fecal pellets over a period of 6-8 hours. Record the number and total weight of the pellets.
-
Gastrointestinal Transit (Charcoal Meal Assay): The procedure is similar to that in mice, with adjustments for the larger animal size. A charcoal meal is administered orally, and after a defined period (e.g., 30-60 minutes), the gastrointestinal transit is measured.
-
Data Presentation
Table 1: Effect of a PAMORA on Fecal Pellet Output in Loperamide-Induced Constipation in Mice
| Treatment Group | Dose (mg/kg) | Number of Fecal Pellets (mean ± SEM) | Fecal Weight (g) (mean ± SEM) |
| Vehicle Control | - | 15 ± 2 | 0.25 ± 0.04 |
| Loperamide + Vehicle | 5 | 4 ± 1 | 0.07 ± 0.02 |
| Loperamide + PAMORA | 1 | 9 ± 2# | 0.16 ± 0.03# |
| Loperamide + PAMORA | 3 | 13 ± 2# | 0.22 ± 0.04# |
| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Loperamide + Vehicle |
Table 2: Effect of a PAMORA (Alvimopan) on Gastrointestinal Transit in Morphine-Induced Constipation in Rats
| Treatment Group | Dose (mg/kg) | Gastrointestinal Transit (%) (mean ± SEM) |
| Vehicle Control | - | 85 ± 5 |
| Morphine + Vehicle | 3 | 35 ± 4 |
| Morphine + Alvimopan | 1 | 55 ± 6# |
| Morphine + Alvimopan | 3 | 75 ± 5# |
| p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Morphine + Vehicle. Data is illustrative and based on published findings for alvimopan.[2] |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for evaluating a test compound like this compound in an animal model of opioid-induced constipation.
Caption: Workflow for preclinical evaluation of this compound in OIC animal models.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound and other peripherally acting µ-opioid receptor antagonists for the treatment of opioid-induced constipation. Careful execution of these studies, with appropriate endpoints and data analysis, is crucial for determining the therapeutic potential of new drug candidates in this area.
References
Application of Bevenopran in Studying Mu-Opioid Receptor Signaling
Introduction
Bevenopran is a peripherally acting antagonist of the mu-opioid receptor (MOR), with some activity also reported at the delta-opioid receptor (DOR). It is crucial to note that this compound is not a tool for studying the kappa-opioid receptor (KOR) signaling pathway, as it does not exhibit significant affinity or functional activity at this receptor subtype. The primary research and clinical application of this compound has been in the context of MOR-mediated effects, particularly in antagonizing the peripheral effects of opioid agonists, such as opioid-induced constipation (OIC). This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool to investigate MOR signaling.
Pharmacological Profile of this compound
This compound's utility in research stems from its selective antagonism at the MOR. This allows for the elucidation of MOR-specific signaling pathways and physiological effects.
| Property | Value | Receptor Target | Notes |
| Mechanism of Action | Antagonist | Mu-Opioid Receptor (MOR) | Also shows activity at the delta-opioid receptor (DOR). |
| Primary Indication (Clinical) | Opioid-Induced Constipation (Discontinued) | Peripheral MOR | Designed to have limited central nervous system penetration. |
Signaling Pathways
Mu-Opioid Receptor (MOR) Signaling
Activation of the MOR by an agonist initiates a cascade of intracellular events. As a MOR antagonist, this compound blocks these downstream effects. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gαi/o).
Caption: Mu-Opioid Receptor (MOR) Signaling Pathway and the Antagonistic Action of this compound.
β-Arrestin Recruitment Pathway
Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK) phosphorylation of the MOR, β-arrestin is recruited. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. This compound, by blocking agonist binding, prevents these events.
Bevenopran: Application Notes and Protocols for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevenopran is a peripherally acting μ-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation (OIC).[1] It also exhibits activity at the δ-opioid receptor.[1] As a peripherally restricted antagonist, this compound is designed to counteract the constipating effects of opioids in the gastrointestinal tract without interfering with their central analgesic effects. These application notes provide detailed protocols for the formulation and experimental use of this compound in a laboratory research setting.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and experimental formulations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₄O₄ | [1][2] |
| Molecular Weight | 386.45 g/mol | [2] |
| IUPAC Name | 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide | |
| CAS Number | 676500-67-7 | |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility (in DMSO) | ≥ 125 mg/mL (323.47 mM) | |
| SMILES | COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N | |
| InChIKey | ZGCYVRNZWGUXNQ-UHFFFAOYSA-N |
Formulation of this compound for Research
The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo laboratory studies. Due to its limited aqueous solubility, the use of co-solvents is necessary.
In Vitro Stock Solutions
For in vitro assays, a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out 3.86 mg of this compound powder.
-
Dissolve the powder in 1 mL of high-purity, anhydrous DMSO.
-
To aid dissolution, ultrasonic agitation may be required.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
In Vivo Formulations
For administration to laboratory animals, several vehicle formulations can be used. The choice of vehicle will depend on the route of administration and the experimental design. It is recommended to keep the final concentration of DMSO in the administered formulation below 2%, especially for weakened animals.
Table of In Vivo Formulations:
| Formulation | Composition | Achievable Solubility |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.38 mM) |
| SBE-β-CD/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.38 mM) |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.38 mM) |
Protocol for PEG300/Tween-80/Saline Formulation (1 mL):
-
To 100 µL of a 20.8 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a clear solution is formed.
-
Add 450 µL of saline to reach a final volume of 1 mL and mix well.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
In Vitro Assays
This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human μ-opioid receptor (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-DAMGO (a high-affinity μ-opioid receptor agonist).
-
This compound (test compound).
-
Naloxone (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM).
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of 10 µM naloxone, and 50 µL of [³H]-DAMGO.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-DAMGO.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the μ-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
Agonist: DAMGO.
-
Antagonist: this compound.
-
Stimulant: Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate to achieve a 90-95% confluent monolayer on the day of the experiment.
-
Preparation: On the assay day, aspirate the culture medium and wash the cells once with Assay Buffer.
-
Antagonist Addition: Add 25 µL of this compound diluted in Stimulation Buffer to the appropriate wells. Use a serial dilution to generate a dose-response curve. Include vehicle-only wells.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow this compound to bind to the receptors.
-
Agonist Addition: Add 25 µL of DAMGO (at a final concentration of its EC₈₀) mixed with Forskolin (at a final concentration of 5-10 µM) to all wells.
-
Stimulation: Incubate the plate at 37°C for 15 minutes.
-
Lysis & Detection: Stop the reaction by adding the lysis buffer from the cAMP kit and proceed with the detection protocol according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data using a sigmoidal dose-response model to determine the IC₅₀ of this compound.
In Vivo Model: Loperamide-Induced Constipation in Mice
This model is used to evaluate the efficacy of this compound in reversing opioid-induced constipation. Loperamide (B1203769), a peripherally acting μ-opioid receptor agonist, is used to induce constipation.
Materials:
-
Male ICR or C57BL/6 mice (6-8 weeks old).
-
Loperamide hydrochloride.
-
Vehicle for loperamide (e.g., 0.9% saline).
-
This compound and its vehicle (see section 3.2).
-
Carmine (B74029) red marker (for gastrointestinal transit measurement).
-
Metabolic cages for fecal collection.
Procedure:
-
Acclimatization: Acclimate mice to the experimental conditions for at least 3 days.
-
Induction of Constipation: Administer loperamide (e.g., 5-10 mg/kg) orally or subcutaneously.
-
Drug Administration: Administer this compound or its vehicle at a defined time point relative to loperamide administration.
-
Evaluation of Constipation Parameters:
-
Fecal Output: House individual mice in metabolic cages and collect fecal pellets over a defined period (e.g., 2-6 hours). Count the number of pellets and measure their wet and dry weight to determine fecal water content.
-
Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red) orally. At a predetermined time, euthanize the mice and measure the distance traveled by the marker through the small intestine relative to the total length of the small intestine.
-
Quantitative Outcomes:
| Parameter | Expected Outcome in Loperamide-Treated Mice |
| Number of Fecal Pellets | Decreased |
| Fecal Wet Weight | Decreased |
| Fecal Water Content | Decreased |
| Gastrointestinal Transit Ratio | Decreased |
Visualizations
Signaling Pathway
Caption: Mu-opioid receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflows
Caption: Workflow for the competitive radioligand binding assay.
Caption: Workflow for the in vivo loperamide-induced constipation model.
References
Bevenopran Administration Routes in Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting μ-opioid receptor antagonist that was investigated for the treatment of opioid-induced constipation (OIC).[1] While clinical development focused on the oral route of administration, a comprehensive understanding of its effects and pharmacokinetic profile in preclinical models necessitates the exploration of various administration routes. This document provides detailed application notes and protocols for the oral, subcutaneous, and intravenous administration of this compound in preclinical research settings. Due to the limited publicly available preclinical data for this compound, the protocols for subcutaneous and intravenous routes are based on general best practices for rodent models.
Data Presentation
| Parameter | Oral Administration | Subcutaneous Administration | Intravenous Administration |
| Animal Model | e.g., Sprague-Dawley Rat | e.g., CD-1 Mouse | e.g., Beagle Dog |
| Dosage Range | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available | 100% (by definition) |
| Tmax (hours) | Data not available | Data not available | Immediate |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Half-life (hours) | Data not available | Data not available | Data not available |
Signaling Pathway of a μ-Opioid Receptor Antagonist
This compound functions by antagonizing the μ-opioid receptor. In the context of opioid-induced constipation, opioid agonists (like morphine) bind to μ-opioid receptors in the gastrointestinal tract, leading to decreased motility and constipation. This compound, as a peripherally acting antagonist, blocks the binding of opioids to these receptors in the gut, thereby mitigating the constipating effects without interfering with the central analgesic effects of the opioid.
Experimental Protocols
Oral Administration (Gavage)
This protocol is adapted from standard preclinical procedures for oral administration in rodents.
Objective: To administer this compound orally to preclinical animal models to assess its pharmacokinetic profile and pharmacodynamic effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Suspend or dissolve this compound in the vehicle to the desired concentration. Ensure homogeneity of the solution/suspension.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the correct volume of the dosing solution to administer.
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring:
-
House the animals in appropriate caging.
-
For pharmacokinetic studies, collect blood samples at predetermined time points.
-
For pharmacodynamic studies, monitor relevant endpoints such as gastrointestinal transit time or fecal output.
-
Subcutaneous (SC) Administration
This is a general protocol for subcutaneous injection in rodents, as specific preclinical data for this compound via this route is not publicly available.
Objective: To administer this compound subcutaneously to assess its systemic absorption and effects.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the target concentration. Ensure the solution is sterile-filtered.
-
-
Animal Handling and Dosing:
-
Weigh the animal to calculate the injection volume.
-
Gently restrain the animal and lift a fold of skin, typically in the interscapular region.
-
Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Inject the solution and withdraw the needle.
-
-
Post-Administration Monitoring:
-
Monitor the injection site for any signs of irritation or inflammation.
-
Proceed with blood sampling for pharmacokinetic analysis or observation for pharmacodynamic effects as required by the study design.
-
Intravenous (IV) Administration
This is a general protocol for intravenous injection in rodents, as specific preclinical data for this compound via this route is not publicly available.
Objective: To administer this compound directly into the systemic circulation to determine its pharmacokinetic parameters and immediate pharmacodynamic effects.
Materials:
-
This compound
-
Sterile vehicle suitable for intravenous injection (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice/rats)
-
Restraining device (e.g., rodent restrainer)
-
Heat lamp (optional, to induce vasodilation)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in a suitable vehicle.
-
-
Animal Handling and Dosing:
-
Weigh the animal.
-
Place the animal in a restraining device, exposing the tail.
-
If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Disinfect the injection site.
-
Carefully insert the needle into one of the lateral tail veins and administer the solution as a bolus or slow infusion.
-
-
Post-Administration Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Collect blood samples at appropriate time points for pharmacokinetic profiling.
-
Monitor for pharmacodynamic responses as dictated by the experimental design.
-
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]
- 3. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Measuring the In Vivo Efficacy of Bevenopran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting μ-opioid receptor (MOR) antagonist that also demonstrates activity at the δ-opioid receptor (DOR).[1] Developed initially for the treatment of opioid-induced constipation, its mechanism of action as a peripherally restricted opioid receptor modulator makes it an interesting candidate for investigating peripheral analgesic effects without the central nervous system side effects commonly associated with opioid agonists. These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy of this compound or similar peripherally acting opioid receptor antagonists in rodent models of pain.
The protocols detailed below are standard preclinical assays used to assess the analgesic properties of test compounds. They are designed to provide quantifiable data on the efficacy of a compound in models of acute thermal pain and inflammatory pain.
Signaling Pathways of Opioid Receptors
The following diagram illustrates the generalized signaling pathways of the μ-opioid and δ-opioid receptors upon ligand binding. As an antagonist, this compound would block these downstream effects.
Data Presentation
Quantitative data from in vivo efficacy studies should be meticulously recorded and organized to allow for clear interpretation and comparison across different doses and models. The following table provides a template for summarizing such data.
| In Vivo Model | Species/Strain | Test Compound | Dose (mg/kg) | Route of Administration | Key Efficacy Readout (Units) | % Maximum Possible Effect (%MPE) | Notes |
| Hot Plate | C57BL/6 Mouse | This compound | 1.0 | i.p. | Latency to paw lick (s) | Calculated | Acute thermal nociception |
| Hot Plate | C57BL/6 Mouse | This compound | 3.0 | i.p. | Latency to paw lick (s) | Calculated | |
| Hot Plate | C57BL/6 Mouse | This compound | 10.0 | i.p. | Latency to paw lick (s) | Calculated | |
| Hot Plate | C57BL/6 Mouse | Vehicle | N/A | i.p. | Latency to paw lick (s) | 0% | |
| Tail Flick | Sprague Dawley Rat | This compound | 1.0 | s.c. | Tail flick latency (s) | Calculated | Spinal reflex to thermal pain |
| Tail Flick | Sprague Dawley Rat | This compound | 3.0 | s.c. | Tail flick latency (s) | Calculated | |
| Tail Flick | Sprague Dawley Rat | This compound | 10.0 | s.c. | Tail flick latency (s) | Calculated | |
| Tail Flick | Sprague Dawley Rat | Vehicle | N/A | s.c. | Tail flick latency (s) | 0% | |
| Carrageenan-induced Hyperalgesia | Wistar Rat | This compound | 3.0 | p.o. | Paw withdrawal threshold (g) | Calculated | Inflammatory pain model |
| Carrageenan-induced Hyperalgesia | Wistar Rat | This compound | 10.0 | p.o. | Paw withdrawal threshold (g) | Calculated | |
| Carrageenan-induced Hyperalgesia | Wistar Rat | Vehicle | N/A | p.o. | Paw withdrawal threshold (g) | 0% |
%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Experimental Workflow
A typical workflow for assessing the in vivo efficacy of a compound like this compound is outlined below. This process ensures systematic evaluation from animal acclimatization to final data analysis.
Experimental Protocols
The following are detailed protocols for standard in vivo models relevant for testing the analgesic efficacy of peripherally acting opioid receptor antagonists.
Protocol 1: Hot Plate Test for Thermal Nociception
This test measures the response latency of an animal to a thermal stimulus, reflecting supraspinally mediated nociception.[2][3][4][5][6][7]
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).
-
Transparent cylindrical restrainer (open at the top).
-
Stopwatch.
-
Test animals (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Apparatus Setup: Set the hot plate surface to a constant temperature (e.g., 55 ± 0.5°C).
-
Baseline Measurement:
-
Gently place the animal on the hot plate surface and immediately start the stopwatch.
-
Confine the animal within the transparent cylinder.
-
Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[2]
-
Stop the timer at the first sign of a nocifensive response and record the latency.
-
Immediately remove the animal from the hot plate to prevent tissue damage.
-
A cut-off time (e.g., 30-60 seconds) must be established to avoid injury. If the animal does not respond within this time, remove it and record the cut-off latency.
-
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the procedure described in step 3 to measure the response latency.
-
Data Analysis: Calculate the mean latency for each treatment group at each time point. Efficacy is often expressed as the percentage of Maximum Possible Effect (%MPE).
Protocol 2: Tail Flick Test for Spinal Nociception
This assay assesses the spinal reflex to a thermal stimulus applied to the tail.[3][5][8][9][10][11]
Materials:
-
Tail flick apparatus (radiant heat source).
-
Animal restrainer (e.g., plastic tube).
-
Test animals (rats or mice).
-
This compound solution and vehicle control.
Procedure:
-
Acclimatization and Habituation: Allow animals to acclimate to the testing room. Habituate the animals to the restrainer for 2-3 days prior to testing to minimize stress.[10]
-
Baseline Measurement:
-
Gently place the animal in the restrainer with its tail exposed.
-
Position the tail over the radiant heat source, typically on a marked spot a few centimeters from the tip.
-
Activate the heat source, which simultaneously starts a timer.
-
The apparatus will automatically detect the tail flick (withdrawal from the heat) and record the latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Perform 2-3 baseline readings with a minimum interval of 5 minutes between each.
-
-
Compound Administration: Administer this compound or vehicle.
-
Post-Treatment Measurement: At specified time points post-administration, measure the tail flick latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies to the baseline values. Calculate the mean latency for each group and determine the %MPE.
Protocol 3: Carrageenan-Induced Inflammatory Pain Model
This model is used to evaluate the efficacy of compounds against inflammatory hyperalgesia (increased sensitivity to pain).[12][13][14][15][16]
Materials:
-
Lambda-carrageenan solution (e.g., 1-2% in sterile saline).
-
Syringes with fine-gauge needles (e.g., 27-30G).
-
Device for measuring mechanical hyperalgesia (e.g., electronic von Frey apparatus) or thermal hyperalgesia (e.g., plantar test apparatus).
-
Test animals (rats or mice).
-
This compound solution and vehicle control.
Procedure:
-
Baseline Measurement:
-
Measure the baseline paw withdrawal threshold (PWT) to a mechanical stimulus or paw withdrawal latency (PWL) to a thermal stimulus for both hind paws of each animal.
-
For mechanical threshold, apply increasing force to the plantar surface of the paw with the von Frey filament until the animal withdraws its paw.
-
For thermal latency, apply a radiant heat source to the plantar surface of the paw and record the time to withdrawal.
-
-
Induction of Inflammation:
-
Inject a small volume (e.g., 50-100 µL for rats) of carrageenan solution subcutaneously into the plantar surface of one hind paw. The contralateral paw can be injected with saline to serve as a control.
-
-
Development of Hyperalgesia: Allow 2-3 hours for the inflammation and associated hyperalgesia to develop. A significant decrease in PWT or PWL in the carrageenan-injected paw compared to baseline indicates successful induction.[12]
-
Compound Administration: Administer this compound or vehicle at the peak of the inflammatory response (e.g., 3 hours post-carrageenan).
-
Post-Treatment Measurement: Measure the PWT or PWL in both paws at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis: The analgesic effect is determined by the reversal of hyperalgesia, i.e., an increase in PWT or PWL in the inflamed paw of the drug-treated group compared to the vehicle-treated group. Results can be expressed as the percentage reversal of hyperalgesia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. kftechnology.it [kftechnology.it]
- 7. Hot plate test [panlab.com]
- 8. kftechnology.it [kftechnology.it]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. protocols.io [protocols.io]
- 11. Tail-flick test [protocols.io]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of muscle pain: carrageenan model and acidic saline model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aragen.com [aragen.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Studying Gastrointestinal Motility with Bevenopran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting antagonist of the μ-opioid receptor (MOR) and also exhibits activity at the δ-opioid receptor (DOR).[1] Its development was primarily focused on the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid analgesics.[1] By selectively blocking opioid receptors in the gastrointestinal tract, this compound was designed to mitigate the inhibitory effects of opioids on gut motility without compromising their central analgesic effects. Though its clinical development was discontinued (B1498344) after Phase III trials, this compound remains a valuable research tool for investigating the role of peripheral opioid receptors in regulating gastrointestinal function.[1][2]
These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research settings to study gastrointestinal motility. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the design and execution of studies aimed at understanding the pharmacological effects of this compound and similar compounds.
Mechanism of Action
Opioids induce constipation by activating μ-opioid receptors located on enteric neurons within the myenteric and submucosal plexuses of the gut wall.[3] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to:
-
Inhibition of Acetylcholine (B1216132) Release: Reduced acetylcholine release from myenteric plexus neurons decreases propulsive peristaltic contractions.
-
Decreased Intestinal Secretion: Activation of MORs in the submucosal plexus inhibits water and electrolyte secretion into the intestinal lumen, leading to harder, drier stools.
-
Increased Sphincter Tone: Opioids can increase the tone of the pyloric, ileocecal, and anal sphincters, further impeding the transit of intestinal contents.
This compound, as a peripherally restricted MOR antagonist, competitively binds to these receptors in the gastrointestinal tract, thereby preventing the binding of opioid agonists and reversing their inhibitory effects on motility and secretion.
Signaling Pathway of Opioid Action in Enteric Neurons
The following diagram illustrates the intracellular signaling pathway initiated by opioid receptor activation in an enteric neuron and the antagonistic action of this compound.
Data Presentation
While specific quantitative data for this compound from preclinical and clinical studies are not widely published, the following tables provide a framework for presenting such data and include representative values for other peripherally acting μ-opioid receptor antagonists (PAMORAs).
Table 1: Receptor Binding Affinity (Ki) of this compound and Comparators
| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Receptor Type |
| This compound | Data not available | Data not available | Antagonist |
| Alvimopan | 0.4 - 2.5 | 3.0 - 15 | Antagonist |
| Methylnaltrexone | 4.0 - 18 | 200 - 1000 | Antagonist |
| Naldemedine | 0.9 - 2.3 | 14 - 30 | Antagonist |
| Note: Ki values can vary depending on the assay conditions and tissue source. |
Table 2: In Vivo Efficacy of this compound in Animal Models of Opioid-Induced Constipation
| Animal Model | Opioid Used | This compound Dose | Endpoint Measured | Result |
| Rat | Morphine | Data not available | Reversal of delayed gastric emptying | Data not available |
| Mouse | Loperamide (B1203769) | Data not available | Increase in fecal pellet output | Data not available |
| Mouse | Morphine | Data not available | % Increase in small intestinal transit | Data not available |
Table 3: Clinical Efficacy of this compound in Opioid-Induced Constipation (ASCENT Program)
| Treatment Group | Primary Endpoint | Result |
| This compound (0.25 mg BID) | Proportion of spontaneous bowel movement (SBM) responders over 12 weeks | Data not publicly available |
| Placebo | Proportion of spontaneous bowel movement (SBM) responders over 12 weeks | Data not publicly available |
| BID: twice daily. The ASCENT program consisted of three Phase III efficacy studies. |
Experimental Protocols
The following are detailed protocols for common preclinical assays used to evaluate the effects of compounds like this compound on gastrointestinal motility.
In Vivo Protocol: Loperamide-Induced Constipation in Mice
This model is widely used to screen for compounds that can alleviate constipation. Loperamide, a peripherally acting μ-opioid receptor agonist, induces constipation by slowing intestinal transit.
Experimental Workflow
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old)
-
Loperamide hydrochloride
-
This compound
-
Vehicle for loperamide (e.g., 0.5% carboxymethyl cellulose)
-
Vehicle for this compound (appropriate for its solubility)
-
Oral gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House mice individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least 7 days with free access to food and water.
-
Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Loperamide, this compound + Loperamide). A typical group size is 8-10 mice.
-
Pre-treatment: Administer this compound or its vehicle to the respective groups via the desired route (e.g., oral gavage) at a predetermined time before loperamide administration.
-
Induction of Constipation: Administer loperamide (e.g., 10 mg/kg, orally) to all groups except the normal control group.
-
Fecal Parameter Measurement:
-
Immediately after loperamide administration, place each mouse in a metabolic cage without food and water.
-
Collect all fecal pellets excreted over a defined period (e.g., 6 hours).
-
Count the number of pellets and measure their total wet weight.
-
To determine fecal water content, dry the pellets at 60°C for 24 hours and re-weigh. Calculate the water content as: [(wet weight - dry weight) / wet weight] * 100.
-
-
Gastrointestinal Transit Time (Charcoal Meal Assay):
-
In a separate cohort of mice treated as above, administer an oral gavage of a charcoal meal (e.g., 5% charcoal in 10% gum arabic) at a set time after loperamide administration.
-
After a defined period (e.g., 30 minutes), euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the intestinal transit rate as: (distance traveled by charcoal / total length of small intestine) * 100.
-
In Vitro Protocol: Isolated Guinea Pig Ileum Assay
This classic pharmacological preparation is used to assess the contractile and relaxant effects of drugs on intestinal smooth muscle. It is particularly useful for studying the interaction between opioid agonists and antagonists.
Experimental Workflow
Materials:
-
Male Dunkin-Hartley guinea pig (250-350 g)
-
Krebs-Henseleit solution
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O₂, 5% CO₂)
-
Morphine sulfate
-
This compound
-
Acetylcholine or electrical field stimulation (EFS) electrodes
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution aerated with carbogen.
-
Prepare longitudinal muscle-myenteric plexus (LMMP) preparations by carefully stripping away the mucosa and submucosa.
-
-
Mounting:
-
Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.
-
-
Induction of Contractions:
-
Induce twitch contractions using EFS (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse duration, supramaximal voltage).
-
Alternatively, induce tonic contractions with a contractile agonist like acetylcholine.
-
-
Opioid Agonist Effect:
-
Once stable contractions are achieved, add a cumulative concentration of an opioid agonist (e.g., morphine) to the bath to establish a dose-response curve for the inhibition of contractions.
-
-
Antagonist Effect:
-
In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound for a set period (e.g., 20 minutes) before adding the opioid agonist.
-
Determine the ability of this compound to shift the dose-response curve of the opioid agonist to the right, indicating competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, a measure of antagonist potency.
-
-
Data Analysis:
-
Record the amplitude of contractions and express the effect of agonists and antagonists as a percentage of the baseline contraction.
-
Calculate IC₅₀ values for the opioid agonist in the absence and presence of this compound.
-
Conclusion
This compound serves as a specific and valuable pharmacological tool for elucidating the role of peripheral μ- and δ-opioid receptors in the regulation of gastrointestinal motility. The protocols outlined in these application notes provide a robust framework for researchers to investigate the prokinetic potential of this compound and other novel compounds targeting opioid-induced gastrointestinal dysfunction. While quantitative data on this compound's efficacy are limited in the public domain, the provided methodologies will enable researchers to generate such data and contribute to a deeper understanding of the complex interplay between the opioid system and gut function.
References
Application Notes and Protocols for In Vivo Imaging to Characterize the Pharmacology of Bevenopran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo imaging techniques that can be applied to characterize the pharmacological properties of Bevenopran, a peripherally acting μ-opioid receptor (MOR) antagonist that also exhibits activity at δ-opioid receptors (DOR)[1]. Although this compound itself has not been developed as an imaging agent, these protocols are designed to enable researchers to quantify its target engagement, assess its mechanism of action, and guide dose selection in preclinical and clinical studies[2][3].
The primary imaging modality discussed is Positron Emission Tomography (PET), a highly sensitive and quantitative technique for visualizing and measuring the density and occupancy of specific molecular targets in vivo[4][5]. By using specific radiolabeled tracers for opioid receptors, PET can provide invaluable insights into how this compound interacts with its targets in a living organism.
Overview of Relevant Signaling Pathways
This compound acts on the opioid receptor system. Opioid receptors, including μ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to various physiological effects. As an antagonist, this compound blocks these receptors, preventing their activation by endogenous or exogenous opioids.
Application: Receptor Occupancy Studies
A key application of in vivo imaging in drug development is to determine the relationship between the administered dose of a drug and the percentage of target receptors it occupies in the brain or peripheral tissues. This is crucial for selecting doses that are likely to be therapeutically effective while minimizing off-target effects.
Quantitative Data Presentation
The following tables present hypothetical but representative data from a PET study designed to measure the μ-opioid receptor occupancy of this compound.
Table 1: PET Radiotracer Characteristics for Opioid Receptor Imaging
| Radiotracer | Target Receptor | Type | Isotope | Typical Application |
| [11C]carfentanil | μ-Opioid Receptor | Agonist | 11C | High-affinity tracer for quantifying MOR density and occupancy. |
| [11C]diprenorphine | Non-selective | Antagonist | 11C | Binds to μ, δ, and κ receptors; useful for assessing broad opioid receptor binding. |
| [11C]naltrindole | δ-Opioid Receptor | Antagonist | 11C | Specific for DOR, to investigate this compound's secondary target engagement. |
| [11C]LY2795050 | κ-Opioid Receptor | Antagonist | 11C | Validated for quantifying KOR, useful for assessing selectivity. |
Table 2: Hypothetical μ-Opioid Receptor Occupancy by this compound in a Preclinical Model
| This compound Dose (mg/kg, p.o.) | Plasma Concentration (ng/mL) | Receptor Occupancy in Striatum (%) | Receptor Occupancy in Thalamus (%) |
| 0 (Baseline) | 0 | 0 | 0 |
| 0.1 | 15 | 25 ± 5 | 22 ± 6 |
| 0.3 | 48 | 55 ± 8 | 51 ± 7 |
| 1.0 | 160 | 85 ± 6 | 82 ± 5 |
| 3.0 | 450 | 92 ± 4 | 90 ± 4 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
The following are detailed protocols for conducting PET imaging studies to assess the receptor occupancy of this compound in both preclinical and clinical settings.
Protocol 1: Preclinical PET Imaging in Rodents
Objective: To determine the dose-dependent occupancy of μ-opioid receptors by this compound in the rat brain using [11C]carfentanil.
Materials:
-
This compound (formulated for oral gavage)
-
[11C]carfentanil (synthesized with high specific activity)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Preclinical PET/CT scanner
-
Venous catheterization supplies
Methodology:
-
Animal Preparation:
-
Fast rats overnight with free access to water.
-
Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for radiotracer injection.
-
Position the animal on the scanner bed, ensuring the head is centered in the field of view.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage at a predetermined time before the PET scan (e.g., 60 minutes) to allow for drug absorption and distribution. Doses could range from 0.1 to 10 mg/kg.
-
-
PET Scan Acquisition:
-
Inject a bolus of [11C]carfentanil (e.g., 10-20 MBq) through the tail vein catheter.
-
Acquire dynamic PET data for 60-90 minutes.
-
Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the CT anatomical data.
-
Define regions of interest (ROIs) on the brain images, including target regions (e.g., striatum, thalamus) and a reference region with low receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BPND) using a suitable kinetic model (e.g., simplified reference tissue model).
-
Calculate receptor occupancy (RO) using the following formula:
-
RO (%) = 100 * (BP_ND_Baseline - BP_ND_this compound) / BP_ND_Baseline
-
-
Protocol 2: Clinical PET Imaging in Human Subjects
Objective: To assess the relationship between plasma concentrations of this compound and μ-opioid receptor occupancy in the human brain.
Materials:
-
This compound (clinical-grade oral formulation)
-
[11C]carfentanil
-
Healthy human volunteers
-
PET/MR or PET/CT scanner
-
Arterial line insertion supplies (for blood sampling)
-
Automated blood sampler and gamma counter
Methodology:
-
Subject Preparation:
-
Subjects should fast for at least 6 hours before the scan.
-
Obtain informed consent and perform a physical examination.
-
Insert an arterial line for blood sampling to measure the arterial input function and a venous line for radiotracer injection.
-
-
Study Design (Crossover Design):
-
Session 1 (Baseline): Perform a PET scan with [11C]carfentanil without any drug administration.
-
Session 2 (this compound): Administer a single oral dose of this compound. At the time of predicted peak plasma concentration, perform a second PET scan with [11C]carfentanil. A washout period of at least one week should separate the sessions.
-
-
PET Scan Acquisition:
-
Position the subject comfortably in the scanner.
-
Administer [11C]carfentanil (e.g., 370-550 MBq) as a slow bolus.
-
Acquire dynamic PET data for 90 minutes.
-
Simultaneously, collect continuous arterial blood samples to measure radioactivity concentrations of the parent tracer and its metabolites.
-
Acquire a high-resolution MRI or CT scan for anatomical reference.
-
-
Data Analysis:
-
Correct PET data for motion and attenuation.
-
Co-register PET images with the subject's MRI.
-
Define ROIs on the MRI and transfer them to the dynamic PET data.
-
Analyze arterial blood samples to generate a metabolite-corrected arterial input function.
-
Calculate the total volume of distribution (VT) in each ROI using kinetic modeling (e.g., two-tissue compartment model) with the arterial input function.
-
Calculate receptor occupancy (RO) using VT values:
-
RO (%) = 100 * (V_T_Baseline - V_T_this compound) / (V_T_Baseline - V_ND)
-
Where VND (non-displaceable volume of distribution) is often estimated from the VT in a reference region like the cerebellum.
-
-
By applying these established in vivo imaging techniques, researchers can thoroughly investigate the pharmacodynamics of this compound at its target receptors. The quantitative data derived from such studies are essential for building a comprehensive understanding of the drug's mechanism of action and for making informed decisions throughout the drug development process.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Imaging Kappa Opioid Receptors in the Living Brain with Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bevenopran solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of bevenopran in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, reaching up to 125 mg/mL.[1] For subsequent use in aqueous buffers, it is crucial to ensure that the final concentration of DMSO is kept low (typically <1%) to avoid solvent effects in biological assays.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: this compound has limited aqueous solubility, which decreases with increasing pH. Try lowering the final concentration of this compound in your assay.
-
Use a lower concentration stock solution: Preparing a less concentrated DMSO stock solution can sometimes help when diluting into an aqueous buffer.
-
Pre-warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: Brief sonication of the final solution can help to dissolve any precipitate that has formed.[1]
-
Use of co-solvents or surfactants: For in vivo studies, formulations including co-solvents like PEG300 and surfactants like Tween-80 have been used to improve solubility.[1] While not always suitable for in vitro assays, a low concentration of a non-ionic surfactant may be tolerated in some experimental setups.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous working solutions should ideally be prepared fresh on the day of use.
Q4: Is this compound stable in aqueous buffers at different pH values?
A4: this compound, as a weakly basic compound, is expected to be more stable in acidic to neutral pH conditions. Under alkaline conditions, it may be more susceptible to degradation. For quantitative experiments, it is recommended to assess the stability of this compound in your specific experimental buffer and conditions if the experiment is to be conducted over a prolonged period.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, which includes an aromatic ether and a secondary amine, this compound may be susceptible to the following degradation pathways:
-
Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation.
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under extreme pH and temperature conditions.
-
N-nitrosation: In the presence of nitrite (B80452) sources, the secondary amine could potentially form a nitrosamine (B1359907) derivative.
Troubleshooting Guides
Issue: Inconsistent results in biological assays.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting: Visually inspect your assay plates for any signs of precipitation. If possible, measure the concentration of this compound in your assay medium at the beginning and end of your experiment using a validated analytical method like HPLC. Refer to the solubility data in Table 1 and the FAQ on preventing precipitation.
-
-
Possible Cause 2: Compound Degradation.
-
Troubleshooting: If your experiments are run over several hours or days, this compound may be degrading in your assay medium. Prepare fresh solutions for each experiment. If the problem persists, consider conducting a stability study under your specific assay conditions (see Experimental Protocols).
-
Issue: Difficulty in achieving desired solubility in aqueous buffers.
-
Troubleshooting:
-
Review the hypothetical solubility data in Table 1 to select a suitable buffer and pH.
-
Always prepare a high-concentration stock in 100% DMSO first.
-
When diluting into your final aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing.
-
The final DMSO concentration should be kept to a minimum (ideally below 1%).
-
If solubility is still an issue, a small amount of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) may be considered, but its compatibility with your assay must be verified.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Experimental Buffers
| Buffer System | pH | Temperature (°C) | Hypothetical Solubility (µg/mL) | Hypothetical Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | ~ 15 | ~ 38.8 |
| TRIS Buffer | 7.4 | 25 | ~ 18 | ~ 46.6 |
| HEPES Buffer | 7.4 | 25 | ~ 20 | ~ 51.8 |
| Acetate Buffer | 5.0 | 25 | ~ 150 | ~ 388.1 |
| Bicarbonate Buffer | 8.5 | 25 | < 5 | < 12.9 |
Disclaimer: The data in this table is hypothetical and is intended to serve as a guideline for experimental design. Actual solubility should be determined empirically.
Table 2: Hypothetical Stability of this compound in Different Buffers at 37°C
| Buffer (0.1 M) | pH | % Remaining after 24h | % Remaining after 72h |
| Acetate Buffer | 5.0 | >98% | >95% |
| Phosphate Buffered Saline (PBS) | 7.4 | ~95% | ~85% |
| Bicarbonate Buffer | 8.5 | <80% | <60% |
Disclaimer: The data in this table is hypothetical and is intended to provide a general indication of stability. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Aqueous Buffers
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials, each containing a different aqueous buffer (e.g., PBS pH 7.4, TRIS pH 7.4, Acetate buffer pH 5.0).
-
Ensure enough solid is present to achieve saturation.
-
-
Equilibration:
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Analyze the concentration of this compound using a validated HPLC method.
-
Prepare a standard curve of this compound of known concentrations to quantify the amount in the saturated solutions.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffers
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Dilute the stock solution into the desired aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 5.0) to a final concentration of approximately 10 µg/mL. Ensure the final DMSO concentration is low (<0.1%).
-
-
Incubation:
-
Aliquot the solutions into several vials for each time point.
-
Incubate the vials at a specific temperature (e.g., 37°C). Protect from light if photostability is also being assessed.
-
-
Time Points:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one vial from each buffer condition.
-
-
Sample Analysis:
-
Immediately analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
The stability is determined by comparing the concentration at each time point to the initial concentration at time 0.
-
Visualizations
Caption: Experimental workflows for determining this compound solubility and stability.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
Bevenopran Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Bevenopran, a peripherally acting μ-opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a peripherally acting μ-opioid receptor antagonist. It also demonstrates activity at the δ-opioid receptors.[1] Its primary therapeutic indication was for the treatment of opioid-induced constipation (OIC).
Q2: Why was the clinical development of this compound discontinued (B1498344)?
This compound's development was discontinued during Phase III clinical trials.[1][2] While the specific reasons for the discontinuation are not publicly detailed, it is common for drug candidates to be halted at this stage due to insufficient efficacy, adverse events, or other strategic considerations.
Q3: What are the potential off-target effects to consider when working with a μ-opioid receptor antagonist like this compound?
While specific off-target interactions for this compound are not extensively documented in publicly available literature, researchers should consider potential interactions with other G protein-coupled receptors (GPCRs) due to structural similarities among receptor families. Off-target effects of opioid ligands can manifest as unexpected physiological responses in preclinical models or anomalous results in in vitro assays.[3]
Q4: My in vitro functional assay with this compound is showing unexpected results (e.g., partial agonism in a system where antagonism is expected). What could be the cause?
Unexpected results in functional assays can arise from several factors:
-
Off-Target Receptor Activation: this compound might be interacting with another receptor expressed in your cell line, leading to a confounding signal.
-
Assay Artifacts: Issues such as compound precipitation, interference with the detection system, or cytotoxicity at higher concentrations can produce misleading data.
-
Receptor Cross-Talk: The signaling pathways of the target receptor and an off-target receptor may converge, leading to a mixed signal.
-
Biased Agonism: The compound might be acting as a biased agonist at the target receptor, preferentially activating one signaling pathway (e.g., G protein) over another (e.g., β-arrestin), which might not be fully captured by your specific assay.
Q5: How can I experimentally determine the off-target binding profile of this compound?
A comprehensive approach to identifying off-target binding includes:
-
Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[4]
-
Broad Receptor Screening Panels: Commercially available screening services can test this compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target binding.
-
Radioligand Binding Assays: These assays can be used to determine the binding affinity of this compound to a wide range of receptors.
-
Chemical Proteomics: Advanced techniques can identify protein targets of a small molecule in a cellular context.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 values in functional assays.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. |
| Reagent Quality | Verify the integrity and concentration of all reagents, including this compound stock solutions. |
| Assay Conditions | Optimize incubation times, temperature, and buffer conditions. |
| Compound Stability | Assess the stability of this compound in the assay buffer over the course of the experiment. |
Issue 2: High background signal in a cAMP or β-arrestin assay.
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | The expressed receptor may have high basal activity. Consider using an inverse agonist as a control. |
| Nonspecific Assay Signal | Run a control with a parental cell line that does not express the target receptor to check for compound-induced artifacts. |
| Reagent Contamination | Use fresh, high-quality reagents and sterile techniques. |
Issue 3: Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50).
| Potential Cause | Troubleshooting Step |
| "Spare Receptors" | A high receptor expression level can lead to a maximal response at low receptor occupancy, causing a leftward shift in the potency curve. |
| Allosteric Modulation | This compound may be binding to an allosteric site on the receptor, which can affect the binding of the orthosteric ligand and receptor function in complex ways. |
| Complex Pharmacology | The compound may have mixed agonist/antagonist properties or exhibit biased signaling. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).
-
Non-labeled competing ligands: Naloxone (for non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gαi/o-Coupled Receptors
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the μ-opioid receptor.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
A potent μ-opioid receptor agonist (e.g., DAMGO).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of the μ-opioid agonist (typically EC80) and forskolin to all wells.
-
Incubation: Incubate for the recommended time to allow for changes in intracellular cAMP levels.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value.
Protocol 3: β-Arrestin Recruitment Assay
This assay determines if this compound can antagonize agonist-induced β-arrestin recruitment to the μ-opioid receptor.
Materials:
-
Cell line engineered to express the μ-opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.
-
A potent μ-opioid receptor agonist.
-
Substrate for the reporter system.
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the cells in an appropriate assay plate.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a fixed concentration of the μ-opioid agonist (typically EC80).
-
Incubation: Incubate for the optimized time to allow for β-arrestin recruitment.
-
Signal Detection: Add the substrate and measure the light output or fluorescence signal.
-
Data Analysis: Determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin recruitment.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Optimizing Bevenopran Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bevenopran dosage for in vivo studies. As preclinical data for this compound is limited in publicly available literature, this guidance also draws from established principles of in vivo pharmacology and data from other peripherally acting μ-opioid receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peripherally acting μ-opioid receptor antagonist that also has some activity at the δ-opioid receptors.[1] Its primary mechanism is to block the effects of opioid agonists, such as morphine, in the peripheral nervous system, particularly in the gastrointestinal tract, without significantly affecting the central analgesic effects of opioids.[1][2][3] It was primarily developed for the treatment of opioid-induced constipation (OIC).[1][2][4]
Q2: What were the tested dosages of this compound in human clinical trials?
In Phase III clinical trials for opioid-induced constipation, this compound was evaluated at an oral dose of 0.25 mg twice daily.[4][5]
Q3: Is there established in vivo dosage information for this compound in common animal models like rats and mice?
Q4: How can I estimate a starting dose for my in vivo study with this compound?
Estimating a starting dose in the absence of direct preclinical data requires a careful approach. Researchers can consider the following:
-
Data from similar compounds: Examining the dosages of other peripherally acting opioid antagonists used in animal studies can provide a starting point. For example, naloxone (B1662785) has been studied in mice at doses of 0.1, 1.0, and 5.0 mg/kg/day administered subcutaneously.
-
Allometric Scaling: While not ideal without more data, allometric scaling from human doses can provide a rough estimate. However, this should be done with caution and in conjunction with a thorough literature review of the pharmacokinetics and pharmacodynamics of similar drugs in the chosen animal species.
-
In Vitro Potency: If available, the in vitro potency (e.g., Ki, IC50) of this compound at the target receptor can be used in pharmacological models to predict a starting dose range.
A conservative approach with a wide dose range in initial pilot studies is strongly recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of Efficacy (No reversal of opioid-induced effect) | Inadequate Dose: The administered dose of this compound may be too low to effectively antagonize the opioid receptor in the target tissue. | - Perform a dose-response study with a wider range of this compound concentrations.- Ensure the timing of this compound administration is appropriate relative to the opioid agonist administration. |
| Poor Bioavailability: The oral bioavailability of this compound in the specific animal model might be low or variable. | - Consider alternative routes of administration such as subcutaneous (SC) or intraperitoneal (IP) injection.[7]- Use a vehicle that enhances solubility and absorption. A common vehicle for oral gavage in mice is a solution of 50% DMSO, 40% PEG300, and 10% ethanol.[8] | |
| Timing of Administration: The pharmacokinetic profile of this compound may not align with the peak effect of the opioid agonist. | - Conduct a time-course study to determine the optimal pre-treatment time for this compound. | |
| Unexpected Central Nervous System (CNS) Effects | High Dose: At very high doses, the peripheral selectivity of this compound might be overcome, leading to some CNS penetration and effects. | - Reduce the dose of this compound.- Confirm the peripheral action by comparing effects with a centrally acting opioid antagonist. |
| Drug Interaction: Potential interaction with other administered compounds. | - Review all co-administered substances for potential pharmacokinetic or pharmacodynamic interactions. | |
| High Variability in Animal Responses | Inconsistent Dosing Technique: Variability in oral gavage or injection technique can lead to inconsistent drug delivery. | - Ensure all personnel are properly trained and consistent in their administration techniques.- For oral dosing, ensure the animal consumes the full dose. |
| Animal Health and Stress: Underlying health issues or stress can affect drug metabolism and response. | - Monitor animal health closely.- Acclimatize animals to handling and procedures to minimize stress. | |
| Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects. | - Include a vehicle-only control group in all experiments. |
Data Presentation
Table 1: this compound Clinical Dosage Information
| Indication | Species | Route of Administration | Dosage Regimen | Reference |
| Opioid-Induced Constipation | Human | Oral | 0.25 mg twice daily | [4][5] |
Table 2: Example In Vivo Dosages of Other Opioid Antagonists (for reference)
| Compound | Species | Route of Administration | Dosage | Experimental Context | Reference |
| Naloxone | Mouse | Subcutaneous (osmotic pump) | 0.1, 1.0, 5.0 mg/kg/day | Chronic antagonism of morphine analgesia | |
| Nalmefene (B1676920) | Mouse | Intraperitoneal | 0.014 mg/kg (ID50) | Antagonism of morphine-induced hyperlocomotion | [7][9] |
Experimental Protocols
Protocol: Evaluation of this compound to Reverse Opioid-Induced Constipation in Mice
This protocol provides a general framework. Specific parameters should be optimized based on pilot studies.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature and light-controlled environment with ad libitum access to food and water.
2. Materials:
-
This compound
-
Morphine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Saline (0.9% NaCl)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic)
-
Oral gavage needles
-
Animal balance
3. Experimental Groups (Example):
-
Group 1: Vehicle (for this compound) + Saline + Charcoal Meal
-
Group 2: Vehicle (for this compound) + Morphine + Charcoal Meal
-
Group 3: this compound (low dose) + Morphine + Charcoal Meal
-
Group 4: this compound (mid dose) + Morphine + Charcoal Meal
-
Group 5: this compound (high dose) + Morphine + Charcoal Meal
4. Procedure: a. Fasting: Fast mice for 4 hours before the experiment with free access to water. b. This compound/Vehicle Administration: Administer this compound or its vehicle orally via gavage at the predetermined doses. A typical volume is 10 mL/kg. c. Opioid Administration: 30 minutes after this compound/vehicle administration, administer morphine (e.g., 5 mg/kg, subcutaneous) or saline. d. Charcoal Meal Administration: 30 minutes after morphine/saline administration, administer the charcoal meal orally (e.g., 0.2 mL per mouse). e. Gastrointestinal Transit Measurement: 20-30 minutes after charcoal administration, humanely euthanize the mice by cervical dislocation. f. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. g. Measure the total length of the small intestine and the distance traveled by the charcoal meal. h. Calculate the percent of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.
5. Data Analysis:
-
Compare the gastrointestinal transit between the different experimental groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
Mandatory Visualizations
Caption: Signaling pathway of a peripherally acting μ-opioid receptor antagonist like this compound.
Caption: A typical experimental workflow for an in vivo study evaluating this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo characterization of the opioid antagonist nalmefene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bevenopran.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, a peripherally acting μ-opioid receptor antagonist with some activity at the δ-opioid receptors.[1] The troubleshooting advice is provided in a question-and-answer format to directly address specific experimental problems.
In Vitro Assays
Question 1: Why am I observing inconsistent or no antagonist activity of this compound in my in vitro functional assay (e.g., cAMP or GTPγS assay)?
Possible Causes and Solutions:
-
Agonist Concentration: The concentration of the opioid agonist used to stimulate the receptors might be too high, making it difficult for this compound to compete effectively.
-
Solution: Perform a full agonist dose-response curve to determine the EC80 (the concentration that produces 80% of the maximal response). Use this EC80 concentration for your antagonist experiments to ensure a sufficient window for observing inhibition.
-
-
Inadequate Pre-incubation: Insufficient pre-incubation time with this compound before adding the agonist can prevent it from reaching equilibrium with the receptors.
-
Solution: Pre-incubate the cells or membranes with this compound for at least 15-30 minutes before adding the opioid agonist.
-
-
Reagent Degradation: this compound, like many small molecules, can degrade if not stored properly.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
-
Low Receptor Expression: The cell line used may have low expression levels of the μ-opioid receptor, resulting in a small signal window.
-
Solution: Confirm receptor expression levels using techniques like radioligand binding, qPCR, or Western blot. Consider using a cell line with higher receptor expression.
-
-
Incorrect Assay Buffer Composition: The presence or absence of certain ions (e.g., Na+, Mg2+) can influence opioid receptor conformation and ligand binding.
-
Solution: Ensure your assay buffer composition is appropriate for opioid receptor functional assays. For example, GTPγS binding assays are sensitive to GDP and Mg2+ concentrations.[2]
-
Question 2: My radioligand binding assay shows high non-specific binding. What can I do to reduce it?
Possible Causes and Solutions:
-
Radioligand Issues: The radioligand may be binding to non-receptor components like lipids or the filter membrane.
-
Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand behind.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer.
-
-
Filter Type: The filter material itself may be contributing to non-specific binding.
-
Solution: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[4]
-
-
High Tissue/Membrane Concentration: Too much protein in the assay can increase non-specific binding sites.
-
Solution: Titrate the amount of cell membrane or tissue homogenate to find the optimal concentration that gives a good specific binding window.
-
In Vivo Experiments
Question 3: I am not observing a significant effect of this compound in my in vivo model of opioid-induced constipation. What are the potential reasons?
Possible Causes and Solutions:
-
Dose and Route of Administration: The dose of this compound may be too low, or the route of administration may not be optimal for achieving sufficient concentrations at the peripheral μ-opioid receptors in the gut.
-
Solution: Perform a dose-response study to determine the optimal dose. Consider the pharmacokinetic properties of this compound when selecting the route of administration (e.g., oral gavage, subcutaneous injection).
-
-
Opioid Challenge: The dose of the opioid used to induce constipation might be too high, overriding the antagonistic effect of this compound.
-
Solution: Ensure you are using a dose of the opioid (e.g., morphine) that consistently induces constipation without causing excessive sedation or other confounding side effects.
-
-
Timing of Administration: The timing of this compound administration relative to the opioid challenge is critical.
-
Solution: Administer this compound prior to the opioid challenge to allow for sufficient distribution to the peripheral receptors.
-
-
Animal Model and Diet: The specific strain of rodent and their diet can influence gastrointestinal transit time and the response to opioids.
-
Solution: Use a well-characterized animal model for opioid-induced constipation. Ensure a consistent and appropriate diet for the duration of the study.
-
Quantitative Data
The following tables summarize representative quantitative data for peripherally acting μ-opioid receptor antagonists. Note that specific values for this compound are not widely available in the public domain.
| Compound | Assay Type | Receptor | Species | IC50 (nM) | Ki (nM) | Reference |
| Naltrexone | Radioligand Binding | μ-opioid | - | 8.9 | 0.2-3.6 | |
| Naloxone | Radioligand Binding | μ-opioid | - | 9.0 | - | |
| Methylnaltrexone | Functional Assay | μ-opioid | Human | - | 2.5 | |
| Alvimopan | Radioligand Binding | μ-opioid | Human | - | 0.9 | |
| Naldemedine | Radioligand Binding | μ-opioid | Human | - | 0.3 |
Experimental Protocols
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This protocol is a general method to assess the ability of this compound to antagonize agonist-induced G-protein activation at the μ-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human μ-opioid receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Guanosine diphosphate (B83284) (GDP).
-
Non-radiolabeled GTPγS.
-
Opioid agonist (e.g., DAMGO).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filter mats.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or this compound at various concentrations.
-
25 µL of opioid agonist (at its EC80 concentration).
-
50 µL of diluted cell membranes.
-
For non-specific binding wells, add 25 µL of 10 µM non-radiolabeled GTPγS.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Model: Morphine-Induced Constipation in Rodents
This protocol describes a common method to evaluate the efficacy of this compound in an in vivo model of opioid-induced constipation.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Morphine sulfate.
-
This compound.
-
Vehicle (e.g., saline, 0.5% methylcellulose).
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia).
-
Oral gavage needles.
Procedure:
-
Acclimation: Acclimate the animals to the housing conditions for at least 3 days before the experiment. Fast the animals for 12-18 hours with free access to water before the experiment.
-
Drug Administration:
-
Administer this compound or its vehicle via the desired route (e.g., oral gavage) at a predetermined time before the opioid challenge (e.g., 30-60 minutes).
-
Administer morphine (e.g., 3 mg/kg, subcutaneous) or vehicle to induce constipation.
-
-
Charcoal Meal Administration: 30 minutes after the morphine administration, administer the charcoal meal orally (e.g., 1 ml for rats, 0.2 ml for mice).
-
Assessment of Gastrointestinal Transit: 30-60 minutes after the charcoal meal administration, euthanize the animals by CO₂ asphyxiation.
-
Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the gastrointestinal transit between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: μ-Opioid Receptor Signaling Pathway Antagonism by this compound.
Caption: Experimental Workflow for In Vitro Antagonist Assay.
Caption: Troubleshooting Logic for In Vitro Antagonist Assays.
References
Technical Support Center: Improving Reproducibility in Bevenopran & Mu-Opioid Receptor Antagonist Assays
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of assays involving Bevenopran and other peripherally acting µ-opioid receptor (MOR) antagonists. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peripherally acting µ-opioid receptor antagonist that also demonstrates activity at δ-opioid receptors.[1] It is designed to mitigate the gastrointestinal side effects of opioid analgesics, such as opioid-induced constipation (OIC), without compromising their pain-relieving effects in the central nervous system.[2] Its peripheral action is due to its limited ability to cross the blood-brain barrier.[3]
Q2: What are the common in vitro assays used to characterize compounds like this compound?
The characterization of µ-opioid receptor antagonists typically involves a combination of binding and functional assays. Common assays include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for µ, δ, and κ opioid receptors.[4][5]
-
[35S]GTPγS Functional Assays: To measure the ability of the compound to block agonist-induced G-protein activation, confirming its antagonist properties.
-
cAMP Assays: To measure the downstream effect on adenylyl cyclase and cyclic adenosine (B11128) monophosphate production following receptor activation or inhibition.
-
Calcium Flux Assays: To monitor intracellular calcium levels as a measure of Gq/11-coupled GPCR activation or inhibition.
-
Receptor Internalization Assays: To assess the ability of a ligand to induce the internalization of the receptor from the cell surface.
Q3: Why was the clinical development of this compound discontinued?
This compound reached Phase III clinical trials for the treatment of opioid-induced constipation before its development was discontinued. While the specific reasons for discontinuation are not always publicly detailed, such decisions in late-stage drug development can be due to a variety of factors, including insufficient efficacy, unfavorable safety profiles, or strategic business decisions.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB) in Radioligand Binding Assays
High NSB can mask the specific binding signal, leading to inaccurate affinity measurements.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand. |
| Radioligand adheres to filter plates. | Pre-treat glass fiber filters with a solution like 0.33% polyethyleneimine (PEI) to reduce non-specific binding. |
| Non-specific binding to assay components. | Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) in the binding buffer. |
| Inherently "sticky" radioligand. | If the problem persists, consider using an alternative radioligand with a better signal-to-noise ratio. |
Issue 2: Low Specific Binding Signal
A weak signal can make it difficult to obtain reliable and reproducible data.
| Potential Cause | Troubleshooting Step |
| Inactive or insufficient receptor preparation. | Verify the activity and concentration of your cell membrane preparation. Perform a protein concentration assay and consider a saturation binding experiment to determine receptor density (Bmax). |
| Degraded radioligand. | Check the age and storage conditions of the radioligand. If in doubt, use a fresh batch. |
| Sub-optimal assay conditions. | Optimize incubation time and temperature to ensure binding has reached equilibrium. |
Issue 3: High Well-to-Well and Day-to-Day Variability
Inconsistent results are a major barrier to reproducibility.
| Potential Cause | Troubleshooting Step |
| Inconsistent protocol execution. | Adhere strictly to a single, well-defined protocol for all experiments, including consistent incubation times, temperatures, and buffer compositions. |
| Pipetting errors. | Use calibrated pipettes and consider using automated liquid handling systems to minimize variability. |
| Inhomogeneous membrane preparation. | Thoroughly homogenize the membrane preparation before aliquoting to ensure a consistent receptor concentration in each well. |
| Variable radioligand in competitive assays. | Standardize to a single, high-quality radioligand for all competitive binding assays to ensure consistent Ki values. |
Quantitative Data Summary
The following table summarizes efficacy data from Phase 2 clinical studies of this compound (formerly CB-5945) in patients with opioid-induced constipation.
Table 1: Efficacy of this compound in Phase 2 OIC Studies
| Dose Regimen | Change from Baseline in SBMs (per week) | p-value | Overall SBM Responders* | p-value |
| Placebo | - | - | 26% | - |
| 0.25mg (Twice Daily) | 3.42 | 0.0003 | 56% | 0.005 |
*Overall SBM Responders defined as ≥ 3 Spontaneous Bowel Movements (SBMs)/week and an increase of at least 1 SBM/week from baseline for 3 out of 4 weeks.
Experimental Protocols
The following are representative protocols for assays relevant to the characterization of a µ-opioid receptor antagonist like this compound.
Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the binding affinity (Ki) of a test compound.
Materials:
-
Cell membranes from CHO or HEK cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]DAMGO (a µ-opioid agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound (e.g., this compound) at various concentrations.
-
96-well plates and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Cell membranes + [³H]DAMGO.
-
Non-specific Binding: Cell membranes + [³H]DAMGO + 10 µM Naloxone.
-
Competition: Cell membranes + [³H]DAMGO + varying concentrations of the test compound.
-
-
Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [35S]GTPγS Functional Assay
This protocol measures the antagonist effect of a test compound on agonist-induced G-protein activation.
Materials:
-
Cell membranes from cells expressing hMOR.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (10 µM).
-
[³⁵S]GTPγS.
-
Agonist: DAMGO.
-
Test compound (e.g., this compound).
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations for 15 minutes at 30°C.
-
Add a sub-maximal concentration of the agonist (DAMGO) to stimulate G-protein activation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the bound radioactivity on the filters using a scintillation counter.
-
Plot the data to determine the IC50 of the test compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Visualizations
Caption: Mechanism of action for a µ-opioid receptor antagonist like this compound.
Caption: Workflow for reproducible characterization of opioid receptor antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Bevenopran Interference: Technical Support & Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for bevenopran to interfere with common laboratory assays. While there is a lack of specific documented evidence of this compound causing assay interference, this guide offers a framework for assessing risk and troubleshooting potential issues based on general principles of drug-laboratory test interactions.
Frequently Asked Questions (FAQs)
Q1: Is there any documented evidence of this compound interfering with common laboratory assays?
A comprehensive review of scientific literature and drug information databases has not yielded specific reports of this compound interfering with common laboratory assays. This compound is a peripherally acting μ-opioid receptor antagonist that was investigated for opioid-induced constipation and its development has been discontinued.[1][2]
Q2: What are the general mechanisms by which drugs like this compound could potentially interfere with laboratory tests?
Drugs can interfere with laboratory tests through two primary mechanisms:
-
In vivo interference: This occurs when the drug has a physiological effect on the body that alters the level of the analyte being measured. For example, a drug that affects kidney function could alter the levels of creatinine (B1669602) in the blood.[3]
-
In vitro interference: This is a direct analytical interference where the drug or its metabolites interact with the assay components.[3] This can lead to falsely high or low results. Common examples include:
-
Immunoassay Cross-Reactivity: The drug or its metabolites may have a similar structure to the target analyte, allowing them to bind to the antibodies used in the assay.[4]
-
Enzyme Inhibition/Activation: The drug could interfere with enzymatic reactions that are part of the assay.
-
Colorimetric/Fluorometric Interference: The drug may have properties that interfere with the detection method of the assay.
-
Q3: My experiment using this compound has produced unexpected results. How can I determine if it's due to assay interference?
If you suspect assay interference, a systematic approach is recommended. This can include a series of validation experiments such as spike and recovery, and serial dilutions. It is also advisable to consult the assay manufacturer for any known interferences and to consider using an alternative analytical method to confirm your results.
Troubleshooting Guide
If you suspect this compound or any other compound is interfering with your laboratory assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected laboratory assay interference.
Experimental Protocols
Spike and Recovery
This experiment helps determine if the presence of a substance (e.g., this compound) affects the ability of the assay to accurately measure the analyte.
-
Prepare Samples:
-
Control Sample: A sample matrix (e.g., plasma, urine) without the analyte or the suspected interfering substance.
-
Spiked Sample: The control sample spiked with a known concentration of the analyte.
-
Test Sample: The control sample spiked with both the known concentration of the analyte and the suspected interfering substance (this compound).
-
-
Assay Measurement: Measure the analyte concentration in all three samples according to the assay protocol.
-
Calculate Recovery:
-
Recovery (%) = [(Measured concentration in Test Sample - Measured concentration in Control Sample) / (Spiked Analyte Concentration)] * 100
-
-
Interpretation: A recovery significantly different from 100% (e.g., <80% or >120%) suggests interference.
Serial Dilution
This experiment assesses if the interference is concentration-dependent.
-
Prepare Sample: Use a patient sample or a contrived sample containing a high concentration of the analyte and the suspected interfering substance.
-
Create Dilutions: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using an appropriate diluent.
-
Assay Measurement: Measure the analyte concentration in each dilution.
-
Calculate Linearity: Multiply the measured concentration of each dilution by its dilution factor.
-
Interpretation: If the calculated concentrations are not consistent across the dilutions, it suggests the presence of an interfering substance.
This compound: Summary of Known Properties
| Property | Description |
| Mechanism of Action | Peripherally acting μ-opioid receptor antagonist. Also acts on δ-opioid receptors. |
| Therapeutic Area | Investigated for the treatment of opioid-induced constipation. |
| Development Status | Discontinued after Phase III clinical trials. |
| Chemical Class | Small molecule, diarylether. |
This compound's Mechanism of Action
This compound acts as an antagonist at the μ-opioid receptor. In the context of the gastrointestinal tract, endogenous and exogenous opioids bind to these receptors, which leads to a decrease in gut motility and subsequent constipation. This compound, by blocking this binding, is intended to reverse these effects.
Caption: Simplified signaling pathway of this compound's antagonism at the μ-opioid receptor.
References
Overcoming Bevenopran precipitation in aqueous solutions
Welcome to the technical support center for Bevenopran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions, particularly concerning its solubility and precipitation.
Troubleshooting Guide
This guide provides solutions to specific precipitation issues you may encounter during your experiments.
Q1: I dissolved this compound (hydrochloride salt) in water to make a stock solution, but it precipitated immediately. What went wrong?
A1: This is a common issue. While the hydrochloride salt form of amine-containing compounds like this compound enhances water solubility, the concentration may have exceeded its aqueous solubility limit. Ensure you are preparing the stock solution at a concentration known to be soluble. For highly concentrated stocks, using a solvent like DMSO is recommended.[1] A 10 mM stock solution in newly opened, anhydrous DMSO is a reliable starting point.[1]
Q2: My this compound stock solution in DMSO was clear, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS) for my experiment. Why?
A2: This phenomenon, known as solvent-shifting precipitation, occurs when a drug dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of DMSO in your working solution may be too low to keep the this compound dissolved.
-
Immediate Action: Try vortexing or sonicating the solution. Gentle warming may also help redissolve the compound.[1]
-
Long-term Solution:
-
Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase Co-solvent Percentage: Ensure your final DMSO concentration is sufficient to maintain solubility. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell line).
-
Use Solubilizing Excipients: Consider pre-formulating this compound with excipients like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) before dilution into the final aqueous medium.[1]
-
Q3: My this compound solution was stable in a Tris buffer, but it crashed out of solution when I used a phosphate-based buffer (PBS). What is the cause?
A3: This is likely due to the "common ion effect".[2][3][4] If you are using the hydrochloride (HCl) salt of this compound, the chloride ions can interact with phosphate (B84403) ions in the buffer, potentially forming a less soluble salt or reducing the overall solubility of the this compound salt.[5] The solubility of ionic compounds can be highly dependent on the presence of other ions in the solution.[6]
-
Recommendation: When possible, use non-phosphate-based buffers like Tris or HEPES for preparing this compound working solutions. If PBS is required for your assay, you may need to lower the this compound concentration significantly or use a formulation with solubilizing excipients.
Q4: I noticed my this compound solution, which was initially clear, became cloudy after being stored at 4°C. Is this expected?
A4: Yes, this is possible. The solubility of many compounds, including this compound, is temperature-dependent.[6] For most solids, solubility increases with temperature.[6] When you lower the temperature, the solubility decreases, and if the concentration is near the saturation point, the compound can precipitate out of the solution.
-
Solution: Before use, allow the solution to return to room temperature or the experimental temperature (e.g., 37°C). If precipitation persists, gentle warming and sonication can be used to redissolve it. For long-term storage, it is best to store concentrated stocks in DMSO at -20°C or -80°C and prepare fresh dilutions for each experiment.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a peripherally acting μ-opioid receptor antagonist that also shows activity at δ-opioid receptors.[7] It was developed for the treatment of opioid-induced constipation.[7][8] As an antagonist, it blocks the receptor from being activated by agonists like endogenous dynorphins.[9][10]
Q2: What are the basic physicochemical properties of this compound?
A2: this compound is a small molecule with the following properties:
-
Molecular Weight: 386.4 g/mol [11]
-
Predicted XLogP3: 1.1[11] (This indicates moderate lipophilicity).
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 125 mg/mL (323.47 mM).[1] It is crucial to use new, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]
Q4: How does pH affect the solubility of this compound?
A4: this compound contains an amine group, making its aqueous solubility pH-dependent. As a weak base, it will be more soluble at a lower (acidic) pH where the amine group is protonated (ionized). As the pH increases towards and above its pKa, the compound becomes deprotonated (less ionized) and its aqueous solubility will decrease significantly.[12][13] This is a common characteristic of narcotic analgesics.[12]
Data & Protocols
Table 1: Representative pH-Dependent Aqueous Solubility of this compound HCl
| pH | Predicted Solubility (µg/mL) | Predicted Molar Solubility (µM) | State |
| 5.0 | > 1000 | > 2588 | Highly Soluble (Protonated) |
| 6.0 | ~750 | ~1941 | Soluble |
| 7.0 | ~150 | ~388 | Sparingly Soluble |
| 7.4 | ~60 | ~155 | Poorly Soluble |
| 8.0 | < 10 | < 26 | Very Poorly Soluble (Free Base) |
Note: This data is representative for weakly basic amine-containing drugs and illustrates the expected trend. Actual values should be determined empirically.
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound hydrochloride (powder), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of this compound HCl needed. For 1 mL of a 10 mM solution (MW: 386.4 g/mol + ~36.5 g/mol for HCl = ~422.9 g/mol ), you will need 0.423 mg. It is recommended to prepare a larger volume for accurate weighing (e.g., 4.23 mg for 10 mL).
-
Procedure:
-
Weigh 4.23 mg of this compound HCl powder and place it in a sterile 15 mL conical tube.
-
Add 10 mL of anhydrous DMSO.
-
Vortex thoroughly for 2-3 minutes.
-
If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is completely clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]
Experimental Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium (e.g., DMEM).
-
Procedure (Serial Dilution):
-
Perform a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile medium. This creates a 100 µM intermediate solution. Vortex gently.
-
Perform a final 1:10 dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile medium. This yields a final working solution of 10 µM this compound. The final DMSO concentration will be 0.1%.
-
-
Quality Control: Visually inspect the final solution for any signs of precipitation. If cloudiness appears, you may need to modify the protocol by using a medium with a lower pH or by adding solubilizing agents. Use the working solution immediately.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified KOR signaling pathway with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jchemlett.com [jchemlett.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - AdisInsight [adisinsight.springer.com]
- 9. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C20H26N4O4 | CID 10452732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Solubility behavior of narcotic analgesics in aqueous media: solubilities and dissociation constants of morphine, fentanyl, and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Solubility Behavior of Narcotic Analgesics in Aqueous Media: Solubilities and Dissociation Constants of Morphine, Fentanyl, and Sufentanil | Semantic Scholar [semanticscholar.org]
Stability of Bevenopran stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bevenopran stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The highly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO up to 125 mg/mL.[1] For consistent results, it is advisable to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[1]
Q2: What are the recommended storage conditions and stability period for this compound stock solutions?
A2: The stability of your this compound stock solution is highly dependent on the storage temperature. To prevent degradation and ensure experimental reproducibility, it is crucial to adhere to the following storage guidelines. Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles which can lead to product inactivation.[1]
Data Presentation: this compound Stock Solution Stability
| Storage Temperature | Recommended Duration |
| -20°C | 1 month[1] |
| -80°C | 6 months |
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can occur during the preparation of this compound solutions. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of the compound.
Q4: Can I prepare working solutions of this compound in aqueous buffers?
A4: Direct dilution of a DMSO stock solution into aqueous buffers may lead to precipitation of this compound. For in vivo experiments, specific formulations using co-solvents are recommended to maintain solubility. Commonly used solvent systems include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is recommended to prepare these working solutions fresh on the day of use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution in aqueous media | Low aqueous solubility of this compound. | * Use a co-solvent system as described in FAQ 4. * Increase the percentage of the organic co-solvent if possible, while considering its compatibility with the experimental system. * Prepare the working solution fresh and use it immediately. |
| Inconsistent experimental results | Degradation of this compound stock solution. | * Ensure the stock solution has been stored at the correct temperature and is within the recommended stability period. * Avoid repeated freeze-thaw cycles by preparing and storing aliquots. * Prepare a fresh stock solution from solid this compound. |
| Difficulty dissolving solid this compound | Insufficient mixing or low-quality solvent. | * Use gentle heating or sonication to aid dissolution. * Ensure the use of high-purity, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 386.45 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.
Protocol 2: General Protocol for Assessing Stock Solution Stability
Note: A specific, validated stability-indicating HPLC method for this compound is not publicly available. This protocol provides a general workflow that should be validated for your specific experimental needs.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution in a suitable mobile phase and analyze it using a validated HPLC method to determine the initial concentration and purity.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.
-
Sample Preparation and Analysis: Thaw the aliquot, dilute it in the mobile phase to the same concentration as the initial sample, and analyze it using the same HPLC method.
-
Data Evaluation: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of degradation peaks would indicate instability under those storage conditions.
Visualizations
Caption: Workflow for the preparation, storage, and use of this compound stock solutions.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
Technical Support Center: Bevenopran and the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for assessing the potential of bevenopran to cross the blood-brain barrier (BBB). Given that this compound was developed as a peripherally acting µ-opioid receptor antagonist, its ability to penetrate the central nervous system (CNS) is expected to be limited.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in the investigation of this compound's CNS permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its interaction with the blood-brain barrier a key question?
A1: this compound is a peripherally acting µ-opioid receptor antagonist (PAMORA) that was investigated for the treatment of opioid-induced constipation.[1] For a PAMORA to be effective without interfering with the central analgesic effects of opioids, it must have minimal passage across the blood-brain barrier. Therefore, quantifying its BBB penetration is a critical step in its pharmacological profiling.
Q2: Based on its physicochemical properties, is this compound likely to cross the BBB?
Q3: What experimental approaches can definitively determine if this compound crosses the BBB?
A3: A multi-pronged approach involving in vitro and in vivo studies is recommended.
-
In vitro models: These provide an initial screening of permeability. The most common are cell-based assays using Transwell inserts.
-
In vivo studies: Animal models are used to measure the concentration of this compound in the brain and plasma under physiological conditions. Microdialysis is a key technique for determining the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB penetration.
Q4: My in vitro results show low permeability for this compound. What should I investigate next?
A4: Low in vitro permeability is the expected outcome for a PAMORA. The next steps would be to investigate the underlying reasons. This could be due to its physicochemical properties leading to low passive permeability or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. To investigate this, you can perform bidirectional permeability assays or use P-gp inhibitors in your in vitro model.
Q5: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?
A5: You can use in vitro cell-based assays with cell lines that overexpress P-gp, such as MDCK-MDR1 cells. By measuring the bidirectional transport of this compound across a monolayer of these cells, you can calculate an efflux ratio. An efflux ratio significantly greater than 1, which is reduced in the presence of a known P-gp inhibitor, indicates that this compound is a substrate for P-gp.
Data Presentation
While specific quantitative data for this compound's BBB penetration is not publicly available due to the discontinuation of its clinical development, the following tables illustrate how such data would be presented.
Table 1: Physicochemical Properties of this compound and their Implications for BBB Penetration
| Property | Value | Implication for BBB Penetration |
| Molecular Formula | C₂₀H₂₆N₄O₄ | - |
| Molecular Weight | 386.45 g/mol | Within the range for potential CNS penetration, but on the higher side. |
| Predicted Properties | ||
| LogP (Lipophilicity) | Value to be determined | Higher LogP can favor passive diffusion, but very high values can lead to entrapment in the membrane. |
| Polar Surface Area (PSA) | Value to be determined | A lower PSA (typically < 90 Ų) is generally associated with better BBB penetration. |
| Hydrogen Bond Donors | Value to be determined | Fewer hydrogen bond donors (typically ≤ 3) are favorable for crossing the BBB. |
| Hydrogen Bond Acceptors | Value to be determined | Fewer hydrogen bond acceptors (typically ≤ 7) are favorable for crossing the BBB. |
Note: Predicted properties would be calculated using standard computational chemistry software.
Table 2: Sample Data from an In Vitro BBB Permeability Assay (Transwell Model)
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Efflux Ratio with P-gp Inhibitor | Interpretation |
| This compound | Experimental Value | Experimental Value | Experimental Value | To be determined based on results |
| Propranolol (High Permeability Control) | ~21.7 | ~1.0 | Not Applicable | High passive permeability |
| Sucrose (Low Permeability Control) | ~2.9 | ~1.0 | Not Applicable | Low paracellular permeability |
| Digoxin (P-gp Substrate Control) | Low | > 2.0 | ~1.0 | Active efflux by P-gp |
This table is illustrative. Actual experimental values would need to be generated.
Table 3: Sample Data from an In Vivo Microdialysis Study in Rodents
| Compound | Total Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Interpretation |
| This compound | Experimental Value | Experimental Value | To be determined based on results |
| Diazepam (High BBB Penetration) | High | ~1.0 | High passive diffusion and brain uptake |
| Atenolol (Low BBB Penetration) | Low | < 0.1 | Low passive diffusion |
| Quinidine (P-gp Substrate) | Moderate | < 0.1 | Active efflux limits brain exposure |
This table is illustrative. Actual experimental values would need to be generated.
Experimental Protocols
In Vitro BBB Permeability Assay Using a Transwell Model
Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a cell monolayer mimicking the BBB.
Methodology:
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell lines on Transwell inserts until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junction formation.
-
Permeability Assay:
-
Replace the medium in the apical (blood side) and basolateral (brain side) chambers with transport buffer.
-
Add this compound at a known concentration to the apical chamber for apical-to-basolateral (A-B) transport measurement, and to the basolateral chamber for basolateral-to-apical (B-A) transport measurement.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation: Calculate the Papp value and the efflux ratio.
In Vivo Brain Microdialysis in Rodents
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Methodology:
-
Animal Preparation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized rodent. Implant a catheter into a blood vessel (e.g., jugular vein) for blood sampling.
-
Drug Administration: Administer this compound to the animal (e.g., via intravenous infusion) to achieve steady-state plasma concentrations.
-
Sample Collection:
-
Continuously perfuse the microdialysis probe with a physiological buffer.
-
Collect dialysate samples from the brain at regular intervals.
-
Simultaneously, collect blood samples.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.
-
Measure the unbound fraction of this compound in plasma.
-
-
Calculation: Calculate the Kp,uu by dividing the steady-state unbound concentration in the brain by the steady-state unbound concentration in the plasma.
Troubleshooting Guides
In Vitro BBB Permeability Assays
| Issue | Possible Cause(s) | Suggested Troubleshooting Steps |
| Low or Inconsistent TEER Values | - Cell monolayer is not fully confluent.- Poor tight junction formation.- Cell contamination. | - Optimize cell seeding density and culture time.- Use conditioned media from astrocytes or pericytes to enhance tight junction formation.- Regularly check for mycoplasma contamination. |
| High Permeability of Low Permeability Marker (e.g., Sucrose) | - Leaky cell monolayer. | - Review cell culture and handling procedures.- Ensure proper coating of Transwell inserts. |
| High Variability in Papp Values | - Inconsistent cell monolayer integrity.- Issues with the analytical method.- Compound instability in the assay buffer. | - Monitor TEER values for all wells used in an experiment.- Validate the analytical method for accuracy and precision.- Assess the stability of this compound in the assay buffer over the time course of the experiment. |
| Unexpectedly High Permeability | - Paracellular leakage.- this compound has higher passive permeability than anticipated. | - Confirm low permeability of paracellular markers.- Re-evaluate the physicochemical properties of this compound. |
In Vivo Microdialysis Studies
| Issue | Possible Cause(s) | Suggested Troubleshooting Steps |
| Low or No Recovery of this compound in Dialysate | - Low brain concentration of this compound.- Poor probe recovery.- Adsorption of the compound to the microdialysis tubing. | - Increase the administered dose if tolerated.- Calibrate the probe recovery in vitro and in vivo.- Use tubing with low non-specific binding properties. |
| High Variability in Brain Concentrations | - Inconsistent probe placement.- Inter-animal variability in pharmacokinetics. | - Use a stereotaxic frame for precise probe implantation.- Increase the number of animals per group. |
| Discrepancy Between In Vitro and In Vivo Results | - In vitro model does not fully recapitulate the in vivo BBB.- Active transport processes not captured in the in vitro model. | - Use more complex in vitro models (e.g., co-cultures, dynamic models).- Investigate the role of specific transporters in vivo using knockout animals or specific inhibitors. |
Visualizations
Caption: Workflow for assessing this compound's BBB permeability.
Caption: Factors influencing this compound's BBB transport.
References
- 1. Peripherally acting μ-opioid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Bevenopran vs. Naloxone: An In Vitro Comparative Guide for Opioid Receptor Antagonists
In the landscape of opioid receptor pharmacology, both bevenopran and naloxone (B1662785) are recognized as antagonists of the mu-opioid receptor (MOR), a key target in pain management and the mediation of opioid side effects. While naloxone is a well-established, non-selective opioid antagonist widely used to reverse opioid overdose, this compound is a peripherally acting antagonist that was developed for treating opioid-induced constipation. This guide provides a detailed in vitro comparison of these two compounds, focusing on their receptor binding affinities, functional activities, and their roles in cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available in vitro quantitative data for this compound and naloxone, primarily focusing on their interaction with the mu-opioid receptor. It is important to note that the data for this compound and naloxone are sourced from different studies; therefore, a direct comparison should be made with caution.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinity
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue Preparation | Reference |
| This compound | 0.8 | Not Specified | Not Specified | [1] |
| Naloxone | 1.0 - 1.58 | [3H]-DAMGO | HEK293T cells expressing μ receptors | [2] |
Table 2: Functional Antagonist Activity at the Mu-Opioid Receptor
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized methodologies for key assays used to characterize opioid receptor antagonists like this compound and naloxone.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor are cultured to 80-90% confluency.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Reaction:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled opioid agonist (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled antagonist (this compound or naloxone).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Culture:
-
HEK293 cells stably expressing the human mu-opioid receptor are seeded in 96-well plates and grown overnight.
-
-
Assay Procedure:
-
Cells are pre-treated with varying concentrations of the antagonist (this compound or naloxone) for a specific duration.
-
Forskolin (an adenylyl cyclase activator) and a fixed concentration of a MOR agonist (e.g., DAMGO) are then added to the wells.
-
The plate is incubated to allow for cAMP production.
-
-
cAMP Measurement:
-
Cellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.
-
The concentration of the antagonist that produces 50% of the maximal reversal (EC50) is determined.
-
β-Arrestin Recruitment Assay
This assay assesses the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the opioid receptor, a key event in receptor desensitization and signaling.
-
Cell Line:
-
Use a cell line engineered to express the mu-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation or bioluminescence resonance energy transfer systems).
-
-
Assay Procedure:
-
Cells are plated in a suitable microplate.
-
Cells are pre-incubated with different concentrations of the antagonist (this compound or naloxone).
-
A fixed concentration of a MOR agonist is then added to stimulate β-arrestin recruitment.
-
-
Signal Detection:
-
After an incubation period, the signal (e.g., luminescence or fluorescence) generated by the interaction of the receptor and β-arrestin is measured using a plate reader.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist on the agonist-induced signal is determined.
-
The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment, is calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.
Conclusion
Both this compound and naloxone are effective mu-opioid receptor antagonists. Based on the limited available data from separate studies, both compounds exhibit high affinity for the mu-opioid receptor, with Ki values in the low nanomolar range. Naloxone is a non-selective opioid antagonist, while this compound is peripherally restricted. This key difference in their pharmacokinetic properties dictates their distinct clinical applications.
A comprehensive head-to-head in vitro comparison of this compound and naloxone in functional assays such as cAMP inhibition and β-arrestin recruitment would be highly valuable to the scientific community. Such studies would provide a more definitive understanding of their comparative antagonist potencies and any potential for functional selectivity, which could have implications for the development of future opioid receptor modulators with improved therapeutic profiles. Researchers are encouraged to perform such direct comparative studies to further elucidate the nuanced pharmacological differences between these two important opioid antagonists.
References
A Preclinical Comparative Analysis of Bevenopran and Methylnaltrexone for Opioid-Induced Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for bevenopran and methylnaltrexone (B1235389), two peripherally acting mu-opioid receptor antagonists (PAMORAs) investigated for the treatment of opioid-induced constipation (OIC). While methylnaltrexone is an approved therapeutic, the development of this compound was discontinued, resulting in limited publicly available preclinical data. This comparison, therefore, relies on accessible data for methylnaltrexone and highlights the data gaps for this compound.
Mechanism of Action
Both this compound and methylnaltrexone are designed to counteract the constipating effects of opioids without compromising their central analgesic properties. They achieve this by selectively antagonizing mu-opioid receptors in the gastrointestinal tract. As a quaternary amine, methylnaltrexone's positive charge restricts its ability to cross the blood-brain barrier.[1][2] this compound was also developed as a peripherally restricted agent.[3]
Mechanism of PAMORAs in Opioid-Induced Constipation.
Quantitative Data Comparison
The following tables summarize the available preclinical data for methylnaltrexone. Data for this compound is largely unavailable in the public domain.
Opioid Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) |
| Methylnaltrexone | Mu (µ) | Human | Data not available in preclinical literature |
| Delta (δ) | Human | Data not available in preclinical literature | |
| Kappa (κ) | Human | Data not available in preclinical literature | |
| This compound | Mu (µ) | - | Data not available |
| Delta (δ) | - | Data not available | |
| Kappa (κ) | - | Data not available |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
In Vivo Efficacy in Opioid-Induced Constipation Models
| Compound | Animal Model | Opioid Used | Efficacy Endpoint | Result |
| Methylnaltrexone | Rat | Morphine | Reversal of morphine-induced delay in gastrointestinal transit | Effective in reversing delay[4] |
| This compound | - | - | - | Data not available |
Preclinical Pharmacokinetics
| Compound | Species | Route | T1/2 (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) |
| Methylnaltrexone | Rat | IV | ~1.5 h | - | - |
| Dog | IV | ~1.6 h | - | - | |
| This compound | - | - | Data not available | Data not available | Data not available |
Pharmacokinetic parameters can vary significantly based on the dose and formulation used.
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to opioid receptors.
Workflow for Radioligand Displacement Assay.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa) are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound or methylnaltrexone) are added to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]
In Vivo Model of Opioid-Induced Constipation (Charcoal Meal Assay)
This assay evaluates the ability of a test compound to reverse the delay in gastrointestinal transit caused by an opioid.
Workflow for the Charcoal Meal Assay.
Protocol:
-
Animal Model: Typically, rats or mice are used. The animals are fasted overnight with free access to water.
-
Induction of Constipation: An opioid agonist, such as morphine, is administered to the animals to induce a delay in gastrointestinal transit.
-
Test Compound Administration: The test compound (this compound or methylnaltrexone) or a vehicle control is administered at a specified time before or after the opioid.
-
Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum arabic, is administered orally.
-
Transit Time: After a predetermined period, the animals are euthanized.
-
Measurement: The small intestine is carefully dissected, and the distance traveled by the leading edge of the charcoal meal from the pylorus is measured, along with the total length of the small intestine.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. The efficacy of the test compound is determined by its ability to reverse the morphine-induced decrease in transit compared to the vehicle control.
Summary and Conclusion
Methylnaltrexone is a well-characterized peripherally acting mu-opioid receptor antagonist with demonstrated efficacy in preclinical models of OIC. Its restricted entry into the central nervous system allows it to alleviate opioid-induced constipation without affecting analgesia.
Due to the discontinuation of its development, publicly available preclinical data for this compound is scarce. While it was designed with a similar mechanism of action to methylnaltrexone, a direct and detailed comparison of their preclinical profiles is not possible based on the current literature. Further research or access to proprietary data would be required for a comprehensive evaluation of this compound's preclinical performance relative to methylnaltrexone. This guide serves to provide the available preclinical context for methylnaltrexone and to highlight the existing data gaps for this compound for the scientific community.
References
- 1. Opioid-Induced Constipation in Advanced Illness: Safety and Efficacy of Methylnaltrexone Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylnaltrexone, a novel peripheral opioid receptor antagonist for the treatment of opioid side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of Opioid-Induced Constipation and Bowel Dysfunction: Expert Opinion of an Italian Multidisciplinary Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylnaltrexone in the treatment of opioid-induced constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Peripherally Acting Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of peripherally acting μ-opioid receptor antagonists (PAMORAs), a class of drugs designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways to support research and development in this therapeutic area.
Introduction to Peripherally Acting Opioid Antagonists
Opioid analgesics are mainstays in pain management, but their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC) and postoperative ileus (POI). These conditions arise from the activation of μ-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility and secretion.[1] PAMORAs are designed to selectively block these peripheral receptors, thereby alleviating OIC and POI while preserving centrally mediated analgesia. This guide focuses on four key PAMORAs: methylnaltrexone, naloxegol (B613840), naldemedine (B609404), and alvimopan (B130648).
Mechanism of Action: Blocking Peripheral Opioid Signaling
Opioids exert their effects on the gastrointestinal tract by binding to μ-opioid receptors on enteric neurons. This binding initiates a signaling cascade that inhibits neuronal activity, leading to reduced motility and secretion. PAMORAs competitively antagonize this interaction.
Comparative Quantitative Data
The following tables summarize the receptor binding affinities, pharmacokinetic properties, and clinical efficacy of the four PAMORAs.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Methylnaltrexone | High Affinity | 8x lower than μ | 8x lower than μ |
| Naloxegol | 7.42[2] | 203.0[3] | 8.65[3] |
| Naldemedine | High Affinity | Active | Active |
| Alvimopan | 0.47[4] - 0.77 | 12 - 4.4 | 100 - 40 |
Table 2: Pharmacokinetic Profiles
| Parameter | Methylnaltrexone | Naloxegol | Naldemedine | Alvimopan |
| Bioavailability | High (SC) | Not specified | 20-56% | <7% |
| Time to Peak (Tmax) | <2 hours (Oral) | <2 hours | 0.75-2.5 hours | ~2 hours |
| Half-life (t½) | ~8-9 hours | 6-11 hours | ~11 hours | 10-17 hours |
| Protein Binding | 11-15% | ~4.2% | 93-94% | 80-90% |
| Metabolism | Minimal, primarily CYP3A4 to nor-naldemedine | Primarily CYP3A4 | Primarily CYP3A4 to nor-naldemedine | Gut microflora |
| Primary Excretion | Urine and Feces | Feces (68%), Urine (16%) | Feces and Urine | Biliary, Feces |
Table 3: Clinical Efficacy in Opioid-Induced Constipation (OIC)
| Drug | Key Trial(s) | Primary Endpoint | Results |
| Methylnaltrexone (SC) | Meta-analysis of 8 RCTs | Rescue-free bowel movement (RFBM) within 4h of first dose | 34.1% of injections resulted in BM within 4h. 45.9% of patients had RFBM within 4h in OLE study. |
| Methylnaltrexone (Oral) | Phase III (NCT01187770) | % Responders with ≥3 RFBMs/week and ≥1 increase from baseline | 300mg and 450mg doses showed significant improvement vs. placebo. |
| Naloxegol | KODIAC-4 & -5 | % Responders with ≥3 SBMs/week and ≥1 increase from baseline for ≥9/12 weeks | 25mg: 44% vs 29% placebo (p=0.001) and 40% vs 29% placebo (p=0.021). |
| Naldemedine | COMPOSE-1 & -2 | % Responders with ≥3 SBMs/week and ≥1 increase from baseline for ≥9/12 weeks | 47.6% vs 34.6% placebo (p=0.002) and 52.5% vs 33.6% placebo (p<0.0001). |
Table 4: Clinical Efficacy in Postoperative Ileus (POI)
| Drug | Key Trial(s) | Primary Endpoint | Results |
| Alvimopan | Pooled Phase III analysis | Time to recovery of GI function (GI-3) | Hazard Ratio: 1.28 (6mg) and 1.38 (12mg) vs. placebo (p≤0.001). |
| Alvimopan | Phase III (Bowel Resection) | Time to recovery of GI function | Mean difference of 15h (6mg) and 22h (12mg) vs. placebo. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of data.
Receptor Binding Assay
This protocol outlines a standard radioligand competition binding assay to determine the affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Receptor Preparation: Cell membranes expressing the human opioid receptor of interest are prepared.
-
Incubation: Membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Animal Model of Opioid-Induced Constipation
This protocol describes a common method to evaluate the in vivo efficacy of PAMORAs in a rodent model of OIC.
Methodology:
-
Induction of Constipation: Animals (e.g., rats or mice) are treated with an opioid agonist (e.g., morphine) to induce constipation, which is typically measured as a decrease in fecal output or an increase in gastrointestinal transit time.
-
Drug Administration: The test PAMORA is administered to a group of opioid-treated animals. A control group receives a vehicle.
-
Assessment of GI Transit: A non-absorbable marker (e.g., charcoal meal or a radioactive tracer) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.
-
Data Analysis: The percentage of the total length of the small intestine traveled by the marker is calculated. The efficacy of the PAMORA is determined by its ability to reverse the opioid-induced delay in transit time compared to the vehicle-treated group.
Conclusion
The peripherally acting opioid antagonists discussed in this guide represent a significant advancement in managing the gastrointestinal side effects of opioid therapy. Methylnaltrexone, naloxegol, and naldemedine have demonstrated efficacy in treating OIC, while alvimopan is an important option for the management of postoperative ileus. The choice of a specific agent may depend on the clinical setting, patient-specific factors, and the desired pharmacokinetic profile. The data and protocols presented here provide a foundation for further research and development aimed at optimizing the therapeutic index of this important class of drugs.
References
- 1. la-press.org [la-press.org]
- 2. Pharmacologic Profile of Naloxegol, a Peripherally Acting µ-Opioid Receptor Antagonist, for the Treatment of Opioid-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Bevenopran Binding Affinity: A Comparative Analysis with Alternative Peripherally Acting Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of Bevenopran and other peripherally acting μ-opioid receptor antagonists. Due to the discontinuation of this compound's clinical development, publicly available, specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound is limited. However, by examining the available information and comparing it with established alternatives, researchers can gain valuable insights into the pharmacological landscape of this class of drugs.
This compound is a peripherally acting μ-opioid receptor antagonist that also demonstrates activity at the δ-opioid receptor.[1] It was under investigation for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid therapy.[1][2] The development of this compound was discontinued (B1498344) after Phase III clinical trials.[2]
Comparative Binding Affinity of Opioid Antagonists
To provide a framework for understanding this compound's potential pharmacological profile, this section presents the binding affinity data for several other peripherally acting μ-opioid receptor antagonists. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) [nM] | Reference(s) |
| This compound | μ-opioid | Data not publicly available | |
| δ-opioid | Data not publicly available | ||
| Alvimopan | μ-opioid | 0.77 | [3] |
| δ-opioid | 4.4 | [3] | |
| κ-opioid | 40 | [3] | |
| Naltrexone (B1662487) | μ-opioid | 0.27 (high-affinity site) | [4] |
| 4.3 (low-affinity site) | [4] | ||
| κ-opioid | ~2.7 - 6.75 (estimated) | [2] | |
| δ-opioid | ~2.7 - 6.75 (estimated) | [2] | |
| Methylnaltrexone | μ-opioid | 10 | |
| κ-opioid | 30 | ||
| Naloxone | μ-opioid | 1.2 - 2.3 |
Note: The binding affinity of naltrexone for κ and δ receptors is reported to be 10-25 times lower than for the μ receptor.[2]
Experimental Protocols: Radioligand Binding Assay
The binding affinity of these compounds is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or an alternative) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.
Principle of the Assay
A fixed concentration of a radiolabeled ligand is incubated with a preparation of cell membranes containing the opioid receptor of interest. Increasing concentrations of the unlabeled test compound are added, and the amount of radioligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kₔ) of the radioligand.
Key Materials
-
Receptor Source: Cell membranes from cell lines engineered to express a high density of a specific human opioid receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand. Common examples include:
-
[³H]DAMGO for the μ-opioid receptor.
-
[³H]DPDPE or [³H]SNC80 for the δ-opioid receptor.
-
[³H]U69,593 for the κ-opioid receptor.
-
-
Test Compounds: this compound and other unlabeled opioid antagonists.
-
Assay Buffer: A buffer solution designed to maintain the stability and function of the receptors.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
General Procedure
-
Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A set of control tubes containing only the receptor and radioligand (total binding) and another set containing an excess of a non-radioactive ligand to determine non-specific binding are also prepared.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of a μ-opioid receptor and the inhibitory action of an antagonist.
References
Bevenopran: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Bevenopran (formerly known as ADL-5945 or CB-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation.[1][2] Emerging evidence also indicated activity at the delta (δ)-opioid receptor.[2] As with any therapeutic candidate, understanding its receptor selectivity is crucial for predicting its efficacy and potential off-target effects. This guide provides a comparative overview of the receptor binding profile of this compound and other peripherally acting µ-opioid receptor antagonists, supported by available experimental data and detailed methodologies.
Quantitative Receptor Binding and Functional Activity
Due to the discontinuation of this compound's development, publicly available, detailed cross-reactivity studies on a wide range of receptors are limited. However, by examining data from similar peripherally acting µ-opioid receptor antagonists (PAMORAs), we can establish a framework for comparison. The following tables summarize the binding affinities (Ki) and functional activities (IC50) for this compound's primary targets and for the comparator drugs naldemedine (B609404) and alvimopan (B130648) against the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
| Drug | Receptor | Binding Affinity (Ki, nM) | Species |
| This compound | µ-opioid | Data not publicly available | - |
| δ-opioid | Data not publicly available | - | |
| κ-opioid | Data not publicly available | - | |
| Naldemedine | µ-opioid | 1.15 ± 0.09 | Human |
| δ-opioid | 25.57 ± 2.61 | Human | |
| κ-opioid | 1.30 ± 0.03 | Human | |
| Alvimopan | µ-opioid | 0.4 | Human |
| δ-opioid | 4.4 | Human | |
| κ-opioid | 40 | Human |
Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Other PAMORAs.[3][4]
| Drug | Receptor | Functional Antagonist Activity (IC50, nM) | Species |
| This compound | µ-opioid | Data not publicly available | - |
| Naldemedine | µ-opioid | 1.15 ± 0.09 | Human |
| δ-opioid | >10,000 | Human | |
| κ-opioid | 16.1 ± 1.8 | Human |
Table 2: Comparative Functional Antagonist Activity (IC50) of this compound and Naldemedine.[4]
Signaling Pathways and Experimental Workflows
The interaction of this compound and other PAMORAs with opioid receptors modulates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathway for a G-protein coupled receptor (GPCR) like the µ-opioid receptor, and the general workflows for the key experimental assays used to determine receptor binding and function.
Caption: Antagonism of the µ-opioid receptor signaling pathway by this compound.
Caption: General workflow for a radioligand binding assay.
Caption: General workflow for a [35S]GTPγS functional assay.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the comparison of this compound and related compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.
Materials:
-
Cell membranes from cell lines stably expressing the human µ, δ, or κ-opioid receptors.
-
Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors), or [³H]U-69,593 (for κ-receptors).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Glass fiber filters.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assays
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor.
Materials:
-
Cell membranes from cell lines stably expressing the human µ, δ, or κ-opioid receptors and the relevant G-proteins.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
A known agonist for the receptor of interest.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate the cell membranes with GDP and the test compound (to test for antagonist activity, also include a fixed concentration of a known agonist).
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters and measure radioactivity as described previously.
-
Data Analysis: To determine antagonist activity, plot the stimulation of [³⁵S]GTPγS binding by the agonist against the concentration of the test compound to determine the IC50. For agonist activity, plot the stimulation of [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC50.
Conclusion
While specific cross-reactivity data for this compound remains largely proprietary, the available information on its primary targets and the comparative data from other PAMORAs like naldemedine and alvimopan provide a valuable context for understanding its pharmacological profile. Naldemedine demonstrates potent antagonism at µ, δ, and κ-opioid receptors, while alvimopan is more selective for the µ-opioid receptor.[3][4] this compound is known to be a µ-opioid receptor antagonist with some activity at the δ-opioid receptor.[2] The provided experimental protocols offer a standardized framework for conducting further comparative studies to elucidate the complete receptor interaction profile of this compound and other novel PAMORAs. Such studies are essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Methylnaltrexone mechanisms of action and effects on opioid bowel dysfunction and other opioid adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alvimopan (Entereg) for the Management Of Postoperative Ileus in Patients Undergoing Bowel Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Bevenopran and Other Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of Bevenopran, a peripherally acting mu-opioid receptor antagonist (PAMORA) whose development was discontinued (B1498344), and other FDA-approved PAMORAs used for the treatment of opioid-induced constipation (OIC). The comparison is supported by available clinical trial data and detailed experimental methodologies.
Introduction to PAMORAs
Opioid analgesics are essential for managing chronic pain, but their use often leads to OIC, a condition that significantly impairs quality of life. Opioids cause OIC by binding to mu-opioid receptors in the enteric nervous system, which decreases gastrointestinal motility and secretions.[1] Peripherally acting mu-opioid receptor antagonists (PAMORAs) are a class of drugs designed to block these peripheral opioid receptors in the gut without crossing the blood-brain barrier, thereby relieving constipation without compromising the central analgesic effects of opioids.[1][2]
This guide focuses on a comparison of this compound with three leading, FDA-approved PAMORAs:
-
Methylnaltrexone (Relistor®)
-
Naloxegol (Movantik®)
-
Naldemedine (Symproic®)
It is important to note that the clinical development of This compound (formerly CB-5945) was discontinued during its Phase III trials, and therefore, the available efficacy data is limited compared to the approved agents.[3]
Mechanism of Action: How PAMORAs Work
PAMORAs function as competitive antagonists at the mu-opioid receptor in the gastrointestinal tract. By displacing opioid agonists from these receptors, they counteract the inhibitory effects of opioids on gut motility and secretion, leading to an increase in spontaneous bowel movements (SBMs). Their limited ability to cross the blood-brain barrier ensures that the central pain-relieving effects of the opioid therapy remain intact.[4]
Efficacy Data Comparison
The following table summarizes the primary efficacy outcomes from key Phase III clinical trials for the approved PAMORAs and available Phase II data for this compound. The primary endpoint in these trials is typically the "responder" rate, defined as a patient achieving a certain number of spontaneous bowel movements (SBMs) per week and an increase from their baseline frequency over a 12-week period.
| Drug (Trial Program) | Dosage | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Key Secondary Outcomes |
| This compound (Phase II) | 0.25 mg BID | Change from baseline in SBMs/week over 4 weeks. | 3.42 (p=0.0003 vs baseline) | N/A | 56% of patients were SBM responders vs. 26% for placebo (p=0.005). |
| Naldemedine (COMPOSE-1 & 2) | 0.2 mg QD | Overall SBM Responder Rate over 12 weeks. | 47.6% - 52.5% | 33.6% - 34.6% | Significantly shorter time to first SBM vs. placebo. |
| Naloxegol (KODIAC-4 & 5) | 25 mg QD | Overall SBM Responder Rate over 12 weeks. | 39.7% - 44.4% | 29.3% - 29.4% | Median time to first SBM was 6-12 hours vs. 36-37 hours for placebo. |
| Methylnaltrexone (Oral) (Phase III) | 450 mg QD | % of dosing days resulting in RFBM within 4 hours. | 27.4% (p<0.0001) | 18.2% | SBM Responder Rate: 51.5% vs. 38.3% for placebo (p=0.005). |
| Methylnaltrexone (SC) (Phase III) | 0.15 mg/kg | RFBM within 4 hours of the first dose. | 48% | 15% | 62% of patients had a bowel movement within 4 hours after at least one dose. |
BID: Twice daily; QD: Once daily; SBM: Spontaneous Bowel Movement; RFBM: Rescue-Free Bowel Movement; SC: Subcutaneous.
Experimental Protocols
The methodologies for evaluating PAMORA efficacy are highly standardized across Phase III programs. Below is a detailed description of a typical protocol, based on the designs of the COMPOSE (Naldemedine), KODIAC (Naloxegol), and the planned ASCENT (this compound) trials.
Typical Phase III Protocol for OIC Treatment
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
-
Adults (18-80 years) with chronic, non-cancer pain.
-
On a stable opioid regimen (e.g., ≥30 mg oral morphine equivalent daily) for at least 4 weeks.
-
Confirmed diagnosis of OIC, typically defined as <3 SBMs per week with associated symptoms (e.g., straining, hard stools).
-
Patients often undergo a screening period to discontinue previous laxative treatments and establish a baseline bowel movement frequency.
3. Study Procedure:
-
Screening & Run-in Period (2-4 weeks): Patients stop taking laxatives, and their baseline SBM frequency is recorded via a daily electronic diary.
-
Randomization: Eligible patients are randomized (commonly 1:1) to receive either the investigational PAMORA or a matching placebo.
-
Treatment Period (12 weeks): Patients take the assigned study drug (e.g., once or twice daily) for 12 weeks. They continue to record bowel movements, stool consistency, and any rescue laxative use in their diaries.
-
Follow-up Period (4 weeks): Safety and any residual effects are monitored after discontinuation of the study drug.
4. Efficacy Endpoints:
-
Primary Endpoint: The proportion of "responders." A responder is typically defined as a patient who has ≥3 SBMs per week AND an increase of ≥1 SBM per week from baseline for a substantial portion of the study (e.g., for ≥9 out of 12 weeks, including 3 of the final 4 weeks).
-
Key Secondary Endpoints:
-
Change from baseline in the number of SBMs per week.
-
Time to the first post-dose SBM.
-
Change in stool consistency (using the Bristol Stool Form Scale).
-
Reduction in straining during bowel movements.
-
Patient-reported outcomes on constipation-related symptoms and quality of life (e.g., Patient Assessment of Constipation Symptoms [PAC-SYM]).
-
5. Safety Assessments:
-
Monitoring of treatment-emergent adverse events (TEAEs).
-
Pain scores and daily opioid dosage are tracked to ensure the PAMORA does not interfere with central analgesia.
-
Assessment for symptoms of opioid withdrawal.
Safety and Tolerability
PAMORAs are generally well-tolerated. The most common adverse events are gastrointestinal in nature and are often related to the drug's mechanism of action—the restoration of bowel motility.
| Drug | Common Adverse Events (>5%) | Serious Adverse Events |
| This compound | Incidence of adverse events was comparable to placebo in Phase II trials. | No evidence of reversal of opioid analgesia was observed. |
| Naldemedine | Abdominal pain, diarrhea, nausea. | Low incidence of opioid withdrawal symptoms. Does not impact opioid-mediated analgesia. |
| Naloxegol | Abdominal pain, diarrhea, nausea, headache, flatulence. | Most GI adverse events are mild to moderate and occur early in treatment. |
| Methylnaltrexone | Abdominal pain, nausea, flatulence. | Low rates of discontinuation due to adverse events. |
Conclusion
The approved PAMORAs—Naldemedine, Naloxegol, and Methylnaltrexone—have robust clinical data from comprehensive Phase III programs demonstrating their efficacy and safety in treating OIC in patients with chronic pain. They consistently show a statistically significant improvement in bowel function compared to placebo without compromising central opioid analgesia.
This compound showed promise in its Phase II clinical trial, demonstrating a significant increase in spontaneous bowel movements compared to baseline and a higher responder rate than placebo. However, its development was ultimately discontinued during the Phase III ASCENT program, and as such, it did not complete the rigorous testing required for regulatory approval. For researchers and drug development professionals, the clinical trial designs and endpoints used for the approved PAMORAs serve as the current benchmark for evaluating new therapies targeting opioid-induced constipation.
References
- 1. Risk factors for discontinuation of buprenorphine treatment for opioid use disorders in a multi-state sample of Medicaid enrollees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Health-related quality of life in the phase III ASCENT trial of sacituzumab govitecan versus standard chemotherapy in metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Use of Peripheral μ-Opioid Receptor Antagonists (PAMORA) in the Management of Opioid-Induced Constipation: An Update on Their Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bevenopran and Alvimopan: A Guide for Researchers
Disclaimer: No head-to-head clinical trials comparing Bevenopran and alvimopan (B130648) have been conducted. This guide provides a comparative overview based on data from separate clinical and preclinical studies. This compound's development was discontinued (B1498344) after Phase 3 trials for opioid-induced constipation (OIC), while alvimopan is an approved medication for postoperative ileus (POI).
Introduction
This compound and alvimopan are both peripherally acting μ-opioid receptor antagonists (PAMORAs) designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects on the central nervous system. While they share a common mechanism of action, their clinical development and approved indications differ significantly. This guide provides a detailed comparison of their pharmacological profiles, clinical trial data, and experimental methodologies to inform researchers, scientists, and drug development professionals.
Pharmacodynamic Properties: A Tale of Two Affinities
Both molecules function by competitively binding to μ-opioid receptors in the gastrointestinal tract. Alvimopan has a well-characterized binding profile, demonstrating a high affinity for the μ-opioid receptor and lower affinities for the δ- and κ-opioid receptors[1]. Specific binding affinity data for this compound is not publicly available, however, it is known to be a potent μ-opioid receptor antagonist with additional activity at the δ-opioid receptor.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | μ-Opioid Receptor (Ki, nmol/L) | δ-Opioid Receptor (Ki, nmol/L) | κ-Opioid Receptor (Ki, nmol/L) |
| Alvimopan | 0.77[1] | 4.4[1] | 40[1] |
| This compound | Data not available | Data not available | Data not available |
Signaling Pathway of Peripherally Acting μ-Opioid Receptor Antagonists
The following diagram illustrates the mechanism of action of PAMORAs like this compound and alvimopan in the gastrointestinal tract.
Caption: Signaling pathway of PAMORAs in the gut.
Clinical Efficacy and Safety
This compound for Opioid-Induced Constipation (OIC)
This compound's clinical development focused on OIC in patients with chronic non-cancer pain. The Phase 3 program, known as ASCENT, consisted of three efficacy studies and one long-term safety study[2]. The efficacy studies were identically designed, randomized, double-blind, and placebo-controlled.
Table 2: this compound Phase 3 ASCENT Trial Design for OIC
| Parameter | Description |
| Patient Population | Adults with OIC taking opioid therapy for chronic non-cancer pain |
| Dosage | 0.25 mg this compound orally twice daily vs. placebo |
| Primary Endpoint | Proportion of spontaneous bowel movement (SBM) responders over a 12-week treatment period |
| Status | Development discontinued after Phase 3 trials |
Quantitative results from the ASCENT trials are not publicly available.
Alvimopan for Postoperative Ileus (POI)
Alvimopan is approved by the FDA for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. Its efficacy has been demonstrated in several Phase 3 clinical trials. A pooled analysis of these trials provides robust data on its clinical benefits.
Table 3: Pooled Efficacy Results of Alvimopan Phase 3 Trials in Bowel Resection
| Endpoint | Alvimopan 12 mg | Placebo | Hazard Ratio (95% CI) | p-value |
| Time to GI-3 Recovery¹ | - | - | 1.38 | <0.001 |
| Time to GI-2 Recovery² | - | - | 1.38 | <0.001 |
| Time to Hospital Discharge Order Written | 18 hours earlier | - | - | <0.001 |
¹GI-3 Recovery: Time to first toleration of solid food and first flatus or bowel movement. ²GI-2 Recovery: Time to first toleration of solid food and first bowel movement.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A general protocol for determining the binding affinity of a compound to opioid receptors involves a competitive radioligand binding assay.
Experimental Workflow: Radioligand Binding Assay
Caption: Generalized workflow for a radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cell lines (e.g., CHO cells) or animal tissues.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of the unlabeled test compound (this compound or alvimopan).
-
Separation: The incubation is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Methodology
The ASCENT trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. Patients with a history of chronic non-cancer pain on a stable opioid regimen and experiencing OIC were enrolled. After a screening period to establish baseline bowel movement frequency, eligible patients were randomized to receive either this compound 0.25 mg twice daily or a matching placebo for 12 weeks. Patients were required to discontinue other laxative treatments and use only a standardized rescue laxative if needed.
The Phase 3 trials for alvimopan in POI were also multicenter, randomized, double-blind, and placebo-controlled. Patients undergoing partial large or small bowel resection with primary anastomosis were enrolled. Patients received either alvimopan (typically 12 mg) or placebo orally shortly before surgery and then twice daily until hospital discharge or for a maximum of 7 days. A standardized accelerated postoperative care pathway was implemented for all patients. The primary endpoint was typically the time to recovery of gastrointestinal function, a composite measure of the return of both upper (toleration of solid food) and lower (passage of flatus or bowel movement) GI function.
Logical Relationship of Alvimopan Pooled Analysis
Caption: Logic of alvimopan's pooled data analysis.
Conclusion
While a direct comparison is challenging due to the lack of head-to-head trials and the discontinuation of this compound's development, this guide provides a framework for understanding the distinct clinical and pharmacological profiles of these two peripherally acting μ-opioid receptor antagonists. Alvimopan has a well-established efficacy and safety profile for the management of postoperative ileus, supported by robust clinical trial data. This compound showed promise in the treatment of opioid-induced constipation, but its clinical development was halted. For researchers in the field, the available data on both molecules offer valuable insights into the therapeutic potential and challenges of developing PAMORAs for different opioid-induced gastrointestinal dysfunctions.
References
A Comparative Analysis of Bevenopran and First-Generation Opioid Antagonists
This guide provides a detailed comparison between bevenopran, a peripherally acting opioid receptor modulator, and first-generation opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on pharmacological data and experimental protocols.
Introduction and Mechanism of Action
First-generation opioid antagonists, such as naloxone and naltrexone, are competitive antagonists at mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] They are not selective and act on receptors in both the central nervous system (CNS) and the periphery.[1] This non-selective antagonism is effective in reversing the effects of opioid agonists system-wide, which is crucial for treating overdose but can also precipitate withdrawal symptoms in opioid-dependent individuals.[2][3]
This compound, in contrast, is a peripherally selective μ-opioid receptor antagonist.[4] It was primarily developed to treat opioid-induced constipation, a common side effect of opioid analgesics. Its key characteristic is its limited ability to cross the blood-brain barrier, thereby minimizing central effects and avoiding interference with centrally-mediated analgesia or the precipitation of CNS-mediated withdrawal symptoms. Additionally, this compound also demonstrates activity at δ-opioid receptors.
Quantitative Data Comparison
The following tables summarize the in-vitro and in-vivo pharmacological profiles of this compound and the first-generation antagonists, naloxone and naltrexone.
Table 1: Comparative Receptor Binding Affinity (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | High Affinity Antagonist | Moderate Affinity | Moderate Affinity Antagonist |
| Naloxone | ~1.1 nM | High Affinity | High Affinity |
| Naltrexone | ~0.24-0.3 nM | High Affinity | High Affinity |
Table 2: In-Vitro Functional Activity Profile
| Compound | Receptor | Assay Type | Functional Effect |
| This compound | MOR | GTPγS | Antagonist |
| DOR | GTPγS | Antagonist | |
| Naloxone | MOR, KOR, DOR | GTPγS | Competitive Antagonist |
| Naltrexone | MOR, KOR, DOR | GTPγS | Competitive Antagonist |
Table 3: Summary of In-Vivo Effects
| Feature | This compound | Naloxone | Naltrexone |
| Primary Site of Action | Periphery (e.g., GI tract) | Central and Periphery | Central and Periphery |
| Effect on Opioid-Induced Constipation | Reversal | Reversal | Reversal |
| Effect on Opioid-Induced Analgesia | Minimal to none | Reversal | Reversal |
| Precipitation of CNS Withdrawal | Low potential | High potential | High potential |
| Primary Clinical Use | Investigational for OIC | Opioid Overdose Reversal | Opioid/Alcohol Use Disorder |
Key Experimental Methodologies
A. Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound, naloxone, and naltrexone to μ, κ, and δ opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human opioid receptor subtype of interest (μ, κ, or δ).
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound, naloxone, or naltrexone).
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
B. [³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures the activation of G-proteins coupled to opioid receptors, providing a measure of agonist or antagonist activity.
-
Objective: To determine if this compound, naloxone, and naltrexone act as agonists or antagonists at opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared as described above.
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound.
-
Agonist Stimulation: In the presence of an agonist, the receptor activates the G-protein, which then binds [³⁵S]GTPγS.
-
Antagonist Testing: To test for antagonism, the assay is run in the presence of a known opioid agonist (like DAMGO for MOR) with and without the test compound (this compound, etc.). A reduction in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.
-
Separation and Counting: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration. The amount of bound radioactivity is quantified.
-
Data Analysis: Data for agonists are plotted to determine EC50 and Emax values. For antagonists, the ability to shift the concentration-response curve of a known agonist is analyzed.
-
Visualizations: Pathways and Workflows
Caption: Canonical μ-opioid receptor G-protein signaling pathway.
Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.
Caption: Logical comparison of sites of action and effects.
References
- 1. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naloxone and Naltrexone: Whatâs the Difference? [webmd.com]
- 3. Pharmacology of medicines available for the treatment of opioid dependence - Guidelines for the Psychosocially Assisted Pharmacological Treatment of Opioid Dependence - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Bevenopran for Opioid-Induced Constipation: A Comparative Analysis of Clinical Trial Data
The development of bevenopran, a peripherally acting μ-opioid receptor antagonist (PAMORA), for the treatment of opioid-induced constipation (OIC) was discontinued (B1498344) after Phase III clinical trials.[1][2] Consequently, a formal meta-analysis of this compound clinical trial data is not available. This guide provides a comparative overview of this compound's proposed clinical evaluation alongside published meta-analyses of other approved PAMORAs, offering valuable insights for researchers, scientists, and drug development professionals.
This compound (formerly CB-5945) was investigated for its potential to alleviate the gastrointestinal side effects of opioid therapy without compromising central analgesic effects.[1] This is achieved by selectively blocking μ-opioid receptors in the periphery, primarily in the gastrointestinal tract.[3][4]
Comparative Clinical Efficacy
While direct comparative trial data for this compound against other PAMORAs is unavailable, this section summarizes the intended primary endpoint of the this compound Phase III program and presents meta-analysis data for approved PAMORAs: naldemedine (B609404), methylnaltrexone, and naloxegol (B613840).
The primary measure of efficacy in OIC trials is typically the proportion of "responders," patients who experience a clinically meaningful increase in spontaneous bowel movements (SBMs).
Table 1: Comparison of Efficacy Endpoints for PAMORAs in OIC Clinical Trials
| Drug | Dosage | Primary Efficacy Endpoint | Responder Rate (Drug) | Responder Rate (Placebo) | Odds Ratio (OR) / Risk Ratio (RR) |
| This compound | 0.25 mg twice daily[5][6] | Proportion of SBM responders over 12 weeks[6] | Data not available | Data not available | Data not available |
| Naldemedine | 0.2 mg once daily[7] | Proportion of SBM responders[7] | 56.4%[7] | 34.7%[7] | OR: 2.48[8] |
| Methylnaltrexone | Subcutaneous injection | Rescue-free bowel movement (RFBM) within 4 hours[9][10] | - | - | RR: 3.74[9][10] |
| Naloxegol | 25 mg once daily[11] | Proportion of OIC responders[11] | 44.4%[12] | 29.4%[12] | - |
Note: Responder definitions and study populations may vary across different clinical trial programs.
Safety and Tolerability
The most common adverse events associated with PAMORAs are gastrointestinal in nature.
Table 2: Common Adverse Events Reported in Meta-Analyses of PAMORAs
| Adverse Event | Naldemedine[13][14] | Methylnaltrexone[9][15] | Naloxegol[12][16] |
| Abdominal Pain | Reported | Higher risk (RR 2.38)[9][15] | Reported (7.6% - 15.8%)[12] |
| Diarrhea | Reported | Non-significant trend[9][15] | Reported (6.8% - 10.4%)[12] |
| Nausea | Reported | Non-significant trend[9][15] | Reported (6.3% - 8.3%)[12] |
| Vomiting | Reported | - | Reported (2.5% - 3.7%)[12] |
Experimental Protocols
This compound Phase III Program (ASCENT)
The planned Phase III program for this compound, known as ASCENT, consisted of three identically designed, multicenter, randomized, double-blind, placebo-controlled studies.[5][6]
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of OIC in adults with chronic non-cancer pain.[5][17]
-
Patient Population: Approximately 600 patients per study with OIC taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose).[5][17]
-
Intervention: Oral this compound (0.25 mg) administered twice daily or a matching placebo for a 12-week treatment period.[5][17]
-
Primary Endpoint: The proportion of spontaneous bowel movement (SBM) responders over the 12-week treatment period.[6]
-
Safety Assessment: A separate 1,400-patient, one-year, placebo-controlled safety study was also initiated.[5]
General Meta-Analysis Methodology for Comparator PAMORAs
The meta-analyses for naldemedine, methylnaltrexone, and naloxegol generally followed a standard systematic review process:
-
Search Strategy: A comprehensive search of medical databases (e.g., MEDLINE, Embase, Cochrane Library, ClinicalTrials.gov) was conducted to identify relevant randomized controlled trials (RCTs).[7][9][10][13]
-
Inclusion Criteria: RCTs comparing the specific PAMORA with placebo in adult patients with OIC were included.[7][9]
-
Data Extraction: Two independent reviewers typically extracted data on study design, patient characteristics, efficacy outcomes (e.g., responder rates, change in SBM frequency), and safety outcomes (adverse events).[7]
-
Statistical Analysis: A random-effects model was commonly used to pool data and calculate summary statistics such as odds ratios (OR) or risk ratios (RR) with 95% confidence intervals.[7][9][10]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Peripherally Acting μ-Opioid Receptor Antagonists
Opioids cause constipation by binding to μ-opioid receptors in the enteric nervous system, which decreases gut motility and secretions.[3][18] PAMORAs, like this compound, are designed to have limited ability to cross the blood-brain barrier.[3][4] They selectively antagonize μ-opioid receptors in the gastrointestinal tract, thereby inhibiting the constipating effects of opioids without affecting their central analgesic properties.[3][18]
Mechanism of Action of this compound
Generalized Clinical Trial Workflow for OIC
The following diagram illustrates a typical workflow for a Phase III clinical trial investigating a new treatment for OIC, similar to the design of the ASCENT program for this compound.
OIC Clinical Trial Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripherally acting μ-opioid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]
- 6. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. jgld.ro [jgld.ro]
- 8. Naldemedine versus placebo in opioid-induced constipation: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and Safety of Methylnaltrexone for the Treatment of Opioid-Induced Constipation: A Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of naloxegol in patients with opioid-induced constipation and laxative-inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of naloxegol in the management of opioid-induced bowel dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A meta-analysis of naldemedine for the treatment of opioid-induced constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Methylnaltrexone for opioid-induced constipation: review and meta-analyses for objective plus subjective efficacy and safety outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Peripheral Restriction of Bevenopran: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the degree to which a peripherally acting drug is excluded from the central nervous system (CNS) is paramount. This guide provides a comparative analysis of Bevenopran, a peripherally acting mu-opioid receptor antagonist, alongside other alternatives for opioid-induced constipation (OIC), with a focus on the experimental validation of their peripheral restriction.
This compound (formerly CB-5945) was a promising peripherally acting mu-opioid receptor antagonist under development for the treatment of OIC.[1][2] While its development was discontinued (B1498344) after Phase III clinical trials, the principles behind validating its intended peripheral action remain a critical aspect of drug development for similar compounds.[3] This guide will delve into the experimental methodologies used to assess the blood-brain barrier (BBB) penetration of such drugs, compare the available data for this compound's alternatives—methylnaltrexone, naloxegol, and alvimopan—and provide detailed experimental protocols to aid in the design of future studies.
Comparison of Peripherally Acting Mu-Opioid Receptor Antagonists
The primary goal in developing peripherally acting opioid antagonists is to block the undesirable gastrointestinal side effects of opioids without interfering with their centrally mediated analgesic effects. This requires the drug to have minimal penetration across the blood-brain barrier. The following table summarizes the key characteristics and available data for this compound and its comparators.
| Drug | Mechanism of Peripheral Restriction | Brain-to-Plasma Ratio (Preclinical) | CNS Receptor Occupancy (Clinical/Preclinical) | Key Experimental Validation Methods |
| This compound | Presumed to be a substrate for efflux transporters (e.g., P-glycoprotein) and/or possess physicochemical properties limiting BBB penetration. | Data not publicly available. | Data not publicly available. | Preclinical pharmacokinetic studies were conducted, but specific CNS penetration data is not published.[4] |
| Methylnaltrexone | Quaternary ammonium (B1175870) group confers high polarity and low lipid solubility.[5] | Variable; some studies suggest minimal BBB penetration, while others indicate it can cross the BBB in mice and is demethylated to naltrexone. | Detected in the brain in preclinical models. | Biodistribution studies with radiolabeled compounds, liquid chromatography-mass spectrometry (LC-MS) to measure brain and plasma concentrations. |
| Naloxegol | PEGylation of naloxone (B1662785) increases molecular size and polarity; it is also a substrate for the P-glycoprotein (P-gp) efflux transporter. | Preclinical models show significantly reduced BBB permeability compared to naloxone. | Negligible CNS penetration demonstrated in clinical studies.[6] | In vitro transport assays (e.g., Caco-2 cells), preclinical biodistribution studies, and clinical PET imaging studies.[6][7] |
| Alvimopan | High polarity and low lipophilicity. | Low, with limited access to the CNS at clinically relevant doses. | No evidence of antagonism of central opioid analgesia in clinical trials.[4] | Preclinical pharmacokinetic studies and extensive clinical trials assessing CNS side effects. |
Note: The lack of publicly available preclinical data for this compound makes a direct quantitative comparison of its peripheral restriction challenging. The discontinuation of its development likely contributed to the limited publication of these specific studies.
Experimental Protocols for Validating Peripheral Restriction
The validation of a drug's peripheral restriction relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for three key experimental approaches.
Radiolabeled Biodistribution Studies
This method provides a quantitative measure of drug distribution throughout the body, including the brain.
Objective: To determine the concentration of a radiolabeled drug in various tissues, including the brain, relative to its concentration in the plasma at different time points after administration.
Protocol:
-
Radiolabeling: Synthesize the drug with a radioactive isotope (e.g., ¹⁴C or ³H).[8]
-
Animal Model: Utilize a suitable animal model, typically rodents (rats or mice).
-
Drug Administration: Administer a single dose of the radiolabeled drug intravenously or orally to a cohort of animals.
-
Sample Collection: At predetermined time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), euthanize a subset of animals and collect blood and various tissues, including the whole brain.[9][10]
-
Sample Processing: Weigh the tissue samples and homogenize them. Process plasma from the blood samples.
-
Radioactivity Measurement: Measure the radioactivity in the tissue homogenates and plasma samples using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the concentration of the drug in each tissue (e.g., in ng-equivalents/g of tissue) and in plasma (e.g., in ng-equivalents/mL). Determine the brain-to-plasma concentration ratio (Kp) at each time point. A low Kp value indicates poor BBB penetration.
In Vivo Microdialysis
This technique allows for the direct sampling and measurement of the unbound drug concentration in the brain's interstitial fluid (ISF), which is the pharmacologically active concentration.
Objective: To determine the concentration of the unbound drug in the brain ISF and compare it to the unbound concentration in the plasma.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or cortex) of an anesthetized animal.[11][12] Implant a separate microdialysis probe into a blood vessel (e.g., jugular vein) for simultaneous blood sampling.
-
Perfusion: Perfuse the probes with a sterile physiological solution (artificial cerebrospinal fluid for the brain probe and saline for the blood probe) at a slow, constant flow rate.[12]
-
Drug Administration: Administer the drug to the animal, typically via intravenous infusion to achieve steady-state concentrations.
-
Dialysate Collection: Collect the dialysate from both probes at regular intervals. The drug in the ISF or blood will diffuse across the semipermeable membrane of the probe into the perfusate.[11]
-
Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the steady-state concentration of the drug in the brain dialysate by the steady-state concentration in the blood dialysate. A Kp,uu value significantly less than 1 suggests that the drug is actively effluxed from the brain.
Positron Emission Tomography (PET) Imaging
PET imaging allows for the non-invasive visualization and quantification of drug-receptor binding in the living brain, providing direct evidence of a drug's ability to reach and interact with its CNS target.
Objective: To determine the occupancy of central opioid receptors by the antagonist after systemic administration.
Protocol:
-
Radioligand Selection: Choose a suitable PET radioligand that specifically binds to the opioid receptor of interest (e.g., [¹¹C]carfentanil for mu-opioid receptors).[7]
-
Baseline Scan: In a human volunteer or animal model, perform a baseline PET scan after injecting the radioligand to measure the baseline receptor availability.[14]
-
Drug Administration: Administer a single dose of the non-radiolabeled antagonist being tested (e.g., this compound).
-
Post-Dosing Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the same radioligand.[14]
-
Image Analysis: Reconstruct the PET images and quantify the radioligand binding potential in specific brain regions.
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy by the antagonist by comparing the reduction in radioligand binding potential from the baseline scan to the post-dosing scan.[14] A low receptor occupancy at therapeutic plasma concentrations of the antagonist indicates poor BBB penetration.
Visualizing the Concepts
To further clarify the principles and workflows discussed, the following diagrams have been generated.
Caption: Signaling pathway of a peripherally restricted opioid antagonist.
Caption: Experimental workflow for validating peripheral restriction.
References
- 1. Cubist begins enrolment in Phase III efficacy studies of this compound - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Cubist Pharmaceuticals, Inc. Enrolls First Patient in Phase 3 Efficacy Studies Evaluating this compound for the Treatment of Opioid-Induced Constipation - BioSpace [biospace.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 6. Clinical Pharmacokinetic Characteristics of Cebranopadol, a Novel First-in-Class Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imaging of opioid receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using microdialysis to analyse the passage of monovalent nanobodies through the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bevenopran in a Laboratory Setting
Core Principles for Bevenopran Disposal
The overriding principle for managing laboratory waste is to have a disposal plan in place before any research begins.[3] The primary goal is to maximize safety and minimize environmental impact.[3] For pharmaceuticals like this compound, this involves preventing its release into the environment, particularly into water systems, and ensuring it does not pose a risk to public health.[4]
Step-by-Step Disposal Protocol for this compound
Researchers handling this compound should adhere to the following procedural steps for its disposal:
-
Hazard Assessment: Before disposal, a thorough hazard assessment of the this compound waste stream is necessary. This includes identifying whether the waste is contaminated with other hazardous materials, such as solvents. Although this compound is not explicitly listed as a hazardous waste, it is prudent to handle it as such due to its pharmacological activity.
-
Segregation of Waste: this compound waste should be segregated at the point of generation. This means keeping it separate from non-hazardous trash and other chemical waste streams. For instance, solid waste (e.g., contaminated personal protective equipment, weighing papers) should be collected separately from liquid waste (e.g., unused solutions). Halogenated and non-halogenated solvent wastes should also be collected in separate, compatible containers.
-
Containerization and Labeling: Use appropriate, leak-proof containers for waste collection. All containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound." If the original container is used for disposal, ensure the label is intact and legible.
-
Institutional Waste Management: The most critical step is to consult and follow your institution's specific hazardous waste management procedures. Your institution's Environmental Health and Safety (EHS) office will provide guidance on collection, storage, and pickup of chemical waste. They will be equipped to handle the final disposal, which is typically high-temperature incineration for pharmaceutical waste.
-
Avoid Improper Disposal Methods:
-
Do Not Flush: Never dispose of this compound down the drain or toilet. This prevents the contamination of water supplies. The FDA does maintain a "flush list" for certain dangerous medicines when take-back options are not available, but this compound is not on this list.
-
Do Not Place in Regular Trash: Solid this compound waste should not be disposed of in the regular trash unless explicitly permitted by your EHS office and after being rendered non-recoverable.
-
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, general federal regulations for hazardous waste accumulation in a laboratory setting are summarized below.
| Parameter | Federal Guideline | Citation |
| Maximum Volume of Hazardous Waste at or near the point of generation | 55 gallons | |
| Maximum Volume of Acutely Hazardous Waste at or near the point of generation | 1 quart |
Note: State and local regulations may be more stringent.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: this compound Disposal Decision Workflow for Laboratories.
Handling Spills
In the event of a this compound spill, it should be cleaned up immediately by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The spill cleanup materials should be collected in a sealed container, labeled as hazardous waste containing this compound, and disposed of through the institutional EHS office.
By adhering to these established principles and systematic procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
